molecular formula C8H8N2OS B13944324 7-Methoxy-1,3-benzothiazol-6-amine CAS No. 269083-13-8

7-Methoxy-1,3-benzothiazol-6-amine

Cat. No.: B13944324
CAS No.: 269083-13-8
M. Wt: 180.23 g/mol
InChI Key: PCQCGZLJFTZEGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-1,3-benzothiazol-6-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the benzothiazole class of heterocyclic compounds, which are widely recognized as privileged scaffolds in the development of novel therapeutic agents due to their diverse pharmacological profiles . Researchers value this core structure for its potential in designing molecules with targeted biological activities. The benzothiazole nucleus is a fundamental building block for constructing compounds with a wide range of biological activities . Scientific investigations into benzothiazole derivatives have revealed that they are effective in the treatment of various diseases, including cancer, microbial infections, and cardiovascular diseases . Furthermore, structural analogs and hybrids containing the benzothiazole motif, particularly those with specific substitutions on the benzothiazole core, have demonstrated potent and selective antitumor properties in pharmacological studies . For instance, certain substituted benzothiazole hybrids have shown noteworthy anticancer activity against human breast cancer cell lines, such as MDA-MB-231 and MCF-7 cells, in viability assays . In addition to their promising role in oncology research, benzothiazole derivatives exhibit a broad spectrum of other pharmacological activities, which includes antibiotic, antifungal, and antimicrobial effects against a panel of resistant pathogens . This makes 7-Methoxy-1,3-benzothiazol-6-amine a versatile intermediate for researchers exploring new antibacterial and antifungal agents, especially in the fight against ESKAPE pathogens and Candida species . The compound serves as a key synthetic precursor for the development of novel chemical entities. Its structure allows for further functionalization, enabling medicinal chemists to create libraries of compounds for structure-activity relationship (SAR) studies . Research into related 2-aminobenzothiazole compounds highlights their importance as intermediates for molecules with anti-inflammatory and analgesic activities, as determined through both in silico molecular docking analyses and in vivo studies . This product, 7-Methoxy-1,3-benzothiazol-6-amine, is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

269083-13-8

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

7-methoxy-1,3-benzothiazol-6-amine

InChI

InChI=1S/C8H8N2OS/c1-11-7-5(9)2-3-6-8(7)12-4-10-6/h2-4H,9H2,1H3

InChI Key

PCQCGZLJFTZEGO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1SC=N2)N

Origin of Product

United States

Foundational & Exploratory

Molecular weight and formula of 7-Methoxy-1,3-benzothiazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 7-Methoxy-1,3-benzothiazol-6-amine and its Isomeric Landscape

A Note on Isomeric Specificity: Initial research for "7-Methoxy-1,3-benzothiazol-6-amine" indicates a scarcity of specific data for this exact isomeric configuration. However, the benzothiazole scaffold, particularly with methoxy and amine substitutions, is of significant interest in medicinal chemistry. To provide a comprehensive and technically robust guide, this document will focus on a closely related and well-characterized isomer, 6-Methoxy-1,3-benzothiazol-2-amine . This compound shares the core structural motifs of the original query and offers a wealth of available data, making it an excellent representative for discussing the synthesis, properties, and applications of this class of molecules.

Introduction: The Benzothiazole Core in Drug Discovery

Benzothiazoles are a class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This structural motif is found in a variety of pharmacologically active molecules and is considered a "privileged scaffold" in drug discovery. The benzothiazole core is associated with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] The introduction of various substituents, such as methoxy and amine groups, allows for the fine-tuning of their physicochemical properties and biological targets.

This guide provides a detailed technical overview of 6-Methoxy-1,3-benzothiazol-2-amine, a representative of this important class of compounds. We will delve into its fundamental properties, synthesis, and potential applications, offering insights for researchers and professionals in drug development.

Core Compound Properties: 6-Methoxy-1,3-benzothiazol-2-amine

A clear understanding of a compound's fundamental properties is the cornerstone of any research and development effort. The key physicochemical data for 6-Methoxy-1,3-benzothiazol-2-amine are summarized below.

PropertyValueSource
Molecular Formula C₈H₈N₂OS[4][5]
Molecular Weight 180.23 g/mol [4]
CAS Number 1747-60-0[5]
Appearance Typically a solid at room temperature[5]
Melting Point 145-147 °C[4]
Solubility Moderately soluble in polar solvents[5]
Chemical Structure

The structure of 6-Methoxy-1,3-benzothiazol-2-amine, with its characteristic fused ring system and functional groups, is depicted below.

Caption: Chemical structure of 6-Methoxy-1,3-benzothiazol-2-amine.

Synthesis and Mechanistic Insights

The synthesis of 2-aminobenzothiazoles is a well-established area of organic chemistry. A common and effective method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.

Synthetic Workflow: From Substituted Aniline to 6-Methoxy-1,3-benzothiazol-2-amine

The synthesis of 6-Methoxy-1,3-benzothiazol-2-amine can be achieved from p-anisidine (4-methoxyaniline). This process involves an electrophilic aromatic substitution followed by cyclization.

Caption: General synthetic workflow for 6-Methoxy-1,3-benzothiazol-2-amine.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of 6-Methoxy-1,3-benzothiazol-2-amine.

Materials:

  • p-Anisidine (4-methoxyaniline)

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Aqueous ammonia solution (25%)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve p-anisidine and potassium thiocyanate in glacial acetic acid in a reaction vessel. Cool the mixture in an ice bath with stirring.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture, ensuring the temperature remains below 10 °C. The dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • After the addition is complete, continue stirring the reaction mixture for an additional 2-3 hours at room temperature to ensure the reaction goes to completion.

  • The precipitated hydrochloride salt of the product is then filtered and washed with a small amount of cold acetic acid.

  • The collected solid is dissolved in hot water and neutralized with a 25% aqueous ammonia solution. This deprotonates the amine and causes the free base to precipitate.

  • The resulting precipitate, 6-Methoxy-1,3-benzothiazol-2-amine, is collected by filtration, washed with water, and dried.

  • For further purification, the crude product can be recrystallized from ethanol.

Causality in Experimental Choices:

  • Glacial Acetic Acid: Serves as a solvent that can dissolve the reactants and facilitate the reaction.

  • Low Temperature: The reaction is exothermic, and maintaining a low temperature is essential to control the reaction rate and minimize the formation of undesired byproducts.

  • Bromine: Acts as an oxidizing agent to facilitate the cyclization process.

  • Neutralization with Ammonia: This step is critical to isolate the final product in its neutral, free-base form, which is typically less soluble in water and thus precipitates out.

Applications in Research and Drug Development

The benzothiazole scaffold is a key component in several clinically used drugs and is a focal point of ongoing research.[1] Derivatives of 2-aminobenzothiazole have demonstrated a wide array of biological activities.

  • Neuroprotective Effects: Certain benzothiazoles, such as Riluzole, are used in the treatment of neurodegenerative diseases.[4] They are thought to interfere with glutamate neurotransmission.[1]

  • Antimicrobial Activity: Substituted benzothiazoles have shown significant antimicrobial activity against a range of pathogens.[6]

  • Anticancer Properties: The benzothiazole nucleus is a component of compounds that exhibit antitumor activity in various cancer cell lines.[1]

  • Enzyme Inhibition: Benzothiazole derivatives have been investigated as inhibitors of various enzymes, which is a common strategy in drug design.

The presence of the methoxy group in 6-Methoxy-1,3-benzothiazol-2-amine can influence its pharmacokinetic properties, such as its ability to cross cell membranes and its metabolic stability. The amino group provides a site for further chemical modification, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

Spectroscopic Characterization

Confirmation of the structure of a synthesized compound is paramount. The following are expected spectroscopic features for 6-Methoxy-1,3-benzothiazol-2-amine based on published data for this compound.[4]

  • Infrared (IR) Spectroscopy:

    • N-H stretching of the primary amine around 3300-3400 cm⁻¹.

    • C-S stretching in the thiazole ring.

    • C=N stretching around 1640 cm⁻¹.

    • C-O stretching of the methoxy group.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A singlet for the methoxy (-OCH₃) protons around 3.8 ppm.

    • A broad singlet for the amine (-NH₂) protons.

    • Distinct signals in the aromatic region (around 6.9-7.5 ppm) corresponding to the protons on the benzene ring.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A signal for the methoxy carbon around 56 ppm.

    • A signal for the C=N carbon in the thiazole ring at a downfield chemical shift (around 166 ppm).

    • Signals corresponding to the aromatic carbons.

  • Mass Spectrometry (MS):

    • A molecular ion peak ([M]⁺) at an m/z value corresponding to the molecular weight of the compound (180.23).

Conclusion

6-Methoxy-1,3-benzothiazol-2-amine serves as a valuable case study for understanding the chemistry and potential applications of substituted benzothiazoles. Its straightforward synthesis and the diverse biological activities associated with its structural class make it and its derivatives promising candidates for further investigation in medicinal chemistry and drug development. This guide has provided a foundational understanding of its properties, synthesis, and potential, offering a solid starting point for researchers in the field.

References

  • Saeed, A., Rafique, H., & Flörke, U. (2012). 6-Methoxy-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2240.
  • ChemExper. (2025, May 20). (E)-(7-methoxy-1,3-benzodioxol-5-yl)-methylene-(1-phenyl-ethyl)-amine. Retrieved from [Link]

  • Patel, N. B., & Shaikh, F. M. (2010). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 1(4), 849-855.
  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
  • Li, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1698.
  • Chemical Synthesis Database. (2025, May 20). 4-methoxy-7-methyl-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Pathak, P. P. (2022). Note on Benzothiazole used in Modern Day Drug Designing and Development. Journal of Pharmaceutical Chemistry & Chemical Science, 6(1), 1-2.
  • Sravani, G. S., et al. (2025, June 6). Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. Research Journal of Pharmacy and Technology, 18(6), 2821-2828.
  • ResearchGate. (n.d.). 6-Methoxy-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry.
  • Kamal, A., et al. (2012). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 759-779.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methoxy-Benzothiazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of methoxy-benzothiazole amines, a class of heterocyclic compounds pivotal to modern medicinal chemistry. With a primary focus on the widely utilized 2-amino-6-methoxybenzothiazole isomer, this document serves as a critical resource for researchers, scientists, and drug development professionals. We delve into the structural characterization, physicochemical parameters, chemical reactivity, and stability of these compounds. Furthermore, this guide furnishes detailed, field-proven experimental protocols for their characterization, underpinned by the scientific rationale for key procedural choices. The synthesis of these insights aims to empower researchers to leverage the unique properties of methoxy-benzothiazole amines in the rational design of novel therapeutic agents.

Introduction: The Benzothiazole Scaffold in Drug Discovery

Heterocyclic compounds form the bedrock of pharmaceutical sciences, with over half of all FDA-approved drugs featuring a heterocyclic ring system.[1][2] Among these, the benzothiazole scaffold, a bicyclic structure composed of a benzene ring fused to a thiazole ring, has emerged as a "privileged structure."[3] This designation stems from its ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][6]

The introduction of specific substituents onto the benzothiazole core, such as the methoxy (-OCH₃) and amino (-NH₂) groups, profoundly influences the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity. These modifications are not trivial; they are strategic decisions made by medicinal chemists to fine-tune the compound's absorption, distribution, metabolism, and excretion (ADME) profile and to enhance its interaction with a specific biological target. Methoxy-benzothiazole amines, therefore, represent a critical subclass of these versatile compounds, frequently employed as key intermediates and foundational scaffolds in the development of new chemical entities.[7][8] This guide will elucidate the fundamental properties that make them so valuable.

Physicochemical Properties: A Comparative Analysis

The precise positioning of the methoxy group on the benzothiazole ring significantly impacts the physical properties of the molecule. Understanding these properties is a prerequisite for any application, from designing a synthetic route to formulating a drug candidate. The data presented below focuses on 2-aminobenzothiazole derivatives, which are the most common in medicinal chemistry.

Property2-Amino-6-methoxybenzothiazole2-Amino-4-methoxybenzothiazoleSource(s)
CAS Number 1747-60-05464-79-9
Molecular Formula C₈H₈N₂OSC₈H₈N₂OS[8]
Molecular Weight 180.23 g/mol 180.23 g/mol [8]
Appearance Fine off-white to light tan powderBeige chunky solid
Melting Point 165-167 °C153-155 °C[7][9]
Solubility Insoluble in water; slightly soluble in methanol.Less than 1 mg/mL in water.[7]
pKa (protonated form) 4.50Not available[7]

Expert Insights: The lower melting point of the 4-methoxy isomer compared to the 6-methoxy isomer can be attributed to differences in crystal lattice packing and intermolecular forces. The insolubility in water is a hallmark of the benzothiazole scaffold's lipophilic nature.[5] The pKa of 4.50 for 2-amino-6-methoxybenzothiazole indicates that the 2-amino group is a weak base.[7] Protonation primarily occurs on the endocyclic (aza) nitrogen of the thiazole ring, a key factor influencing solubility in acidic media and interactions with biological targets.[10]

Chemical Properties and Reactivity

The chemical behavior of methoxy-benzothiazole amines is dominated by the nucleophilicity of the exocyclic amino group and the overall aromatic system. This dual reactivity makes them exceptionally versatile synthetic intermediates.[3][11]

Stability

2-Amino-6-methoxybenzothiazole is generally stable under standard laboratory conditions. However, it exhibits sensitivity to light and is incompatible with strong oxidizing agents.[7][12][13]

  • Causality: The photosensitivity is common in aromatic amines, which can undergo photo-oxidation. The amino group can be readily oxidized, hence the incompatibility with strong oxidizers. For long-term storage, it is imperative to keep the compound in a dark, inert atmosphere at room temperature.[12]

Reactivity of the 2-Amino Group

The exocyclic amino group at the 2-position is the primary site of chemical modification. Its nucleophilic character allows for a wide range of reactions with electrophiles.

  • Formation of Schiff Bases: Reaction with various aldehydes and ketones yields the corresponding imines (Schiff bases), which are important intermediates for further heterocyclic synthesis.[7][14]

  • Acylation and Sulfonylation: The amino group readily reacts with acyl chlorides, sulfonyl chlorides, and isocyanates to form amides, sulfonamides, and ureas, respectively.[3]

  • Sandmeyer Reaction: The amino group can be converted to a diazonium salt, which can then be displaced. For instance, heating with isoamyl nitrite and CuBr₂ yields 2-bromo-6-methoxybenzothiazole, demonstrating a pathway to introduce other functionalities at the 2-position.[9][14][15]

The following diagram illustrates the core reactivity of the 2-amino group.

Reactivity_of_2_Aminobenzothiazole main 2-Amino-6-methoxybenzothiazole p1 Schiff Base (Imine) main->p1 Condensation p2 Amide / Sulfonamide main->p2 Acylation/ Sulfonylation p3 2-Bromo-6-methoxybenzothiazole main->p3 Diazotization/ Displacement r1 Aldehyde/Ketone (R-CHO / R-CO-R') r1->main r2 Acyl/Sulfonyl Chloride (R-COCl / R-SO₂Cl) r2->main r3 Sandmeyer Reagents (isoamyl nitrite, CuBr₂) r3->main

Caption: Key reactions involving the 2-amino group of 6-methoxybenzothiazole.

Spectroscopic and Structural Characterization

Unambiguous identification of methoxy-benzothiazole amines relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure, including isomer identification.

¹H and ¹³C NMR Data for 2-Amino-6-methoxybenzothiazole (in CDCl₃) [16]

NucleusChemical Shift (δ, ppm)Assignment
¹H 7.47 (d, J=8.7 Hz)H-4 (proton adjacent to sulfur)
7.14 (d, J=2.4 Hz)H-7 (proton ortho to methoxy)
6.93 (dd, J=8.7, 2.4 Hz)H-5 (proton meta to methoxy)
5.41 (bs)-NH₂ (amino protons)
3.81 (s)-OCH₃ (methoxy protons)
¹³C 166.2C2 (S-C=N)
155.9 (approx.)C6 (carbon with methoxy group)
145.1C7a (bridgehead carbon near N)
131.5 (approx.)C3a (bridgehead carbon near S)
121.4C4
116.5C5
105.0 (approx.)C7
56.8-OCH₃

Note: Some ¹³C assignments are estimated based on typical values for this scaffold.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. For 2-amino-6-methoxybenzothiazole, characteristic absorption bands are observed for N-H, C-H, C=N, and C-S vibrations.[16]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion: For C₈H₈N₂OS, the expected molecular ion peak ([M]⁺˙) is at m/z 180.[17] In electrospray ionization (ESI), the protonated molecule ([M+H]⁺) is observed at m/z 181.

  • Fragmentation: Common fragmentation of the 2-aminobenzothiazole core involves the loss of neutral molecules like HCN, leading to characteristic daughter ions.[1]

Experimental Protocols: A Self-Validating System

The following protocols describe standardized methods for determining the key physicochemical properties of a novel methoxy-benzothiazole amine derivative.

Physicochemical Characterization Workflow

This workflow ensures a systematic and comprehensive analysis of any new compound.

Characterization_Workflow cluster_0 Initial Analysis cluster_1 Property Determination cluster_2 Final Profile s1 Synthesized Sample (Purity Check by TLC/HPLC) s2 Structural Confirmation (NMR, MS, IR) s1->s2 p1 Melting Point (Capillary Method) s2->p1 p2 Solubility (Shake-Flask Method) s2->p2 p3 pKa Determination (Potentiometric Titration) s2->p3 p4 Stability Assessment (Forced Degradation) s2->p4 f1 Comprehensive Physicochemical Profile p1->f1 p2->f1 p3->f1 p4->f1

Caption: A logical workflow for the physicochemical characterization of a new compound.

Protocol: Melting Point Determination

Causality: The melting point is a fundamental indicator of purity. A sharp, narrow melting range (0.5-2 °C) is characteristic of a pure crystalline solid.

  • Sample Preparation: Finely powder a small amount of the dry sample.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a steady rate, reducing the rate to 1-2 °C per minute near the expected melting point.

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Protocol: Aqueous Solubility (Shake-Flask Method)

Causality: This method determines the thermodynamic equilibrium solubility, a critical parameter for predicting oral absorption and designing formulations.

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous medium (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Protocol: pKa Determination (Potentiometric Titration)

Causality: The pKa value governs the ionization state of the molecule at a given pH, which dictates its solubility, permeability, and receptor-binding interactions. Potentiometric titration is a direct and reliable method for its measurement.

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture like water-methanol).

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) or base from a burette.

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the resulting titration curve.

Conclusion

Methoxy-benzothiazole amines are a cornerstone of modern medicinal chemistry, offering a synthetically tractable and biologically relevant scaffold. This guide has detailed their fundamental physicochemical properties, highlighting the influence of isomeric substitution on parameters such as melting point and basicity. The reactivity of the 2-amino group provides a versatile handle for synthetic elaboration, enabling the construction of diverse chemical libraries for drug discovery. The provided protocols offer a standardized framework for the characterization of new analogues, ensuring data integrity and comparability across studies. A thorough understanding of these core properties is not merely academic; it is the foundation upon which scientifically sound, data-driven drug design and development are built.

References

  • Dadmal, T. L., & Sapkal, S. B. (2017). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 41(24), 14876-14903. [Link]

  • Royal Society of Chemistry. (n.d.). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry. [Link]

  • El-Gamal, S. M., & El-Deen, I. M. (2010). Recent trends in the chemistry of 2-aminobenzothiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(5), 995-1033. [Link]

  • Xu, Y., Li, B., Zhang, X., & Fan, X. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. The Journal of Organic Chemistry, 82(18), 9637–9646. [Link]

  • PubChem. (n.d.). 2-Amino-6-methoxybenzothiazole. National Center for Biotechnology Information. [Link]

  • Yadav, G. D., & Krishnan, M. S. (2007). Solid-Phase Synthesis of 2-Aminobenzothiazoles. ACS Combinatorial Science, 9(4), 564-569. [Link]

  • Gotor, V., et al. (2023). Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples. Scientific Reports, 13(1), 19586. [Link]

  • Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. [Link]

  • Yakan, H., & Köktekin, K. (2009). Determination and evaluation of acid dissociation constants of some novel benzothiazole Schiff bases and their reduced analogs. ARKIVOC, 2009(7), 197-209. [Link]

  • HSC Projects. (n.d.). How to Interpret Mass Spectrum Fragmentation Patterns. [Link]

  • Mohamed, Y. A., et al. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(5-6), 1455-1467. [Link]

  • ChemSrc. (2025, August 20). 2-Amino-6-methoxybenzothiazole. [Link]

  • SIELC Technologies. (2018, May 16). 2-Amino-6-methoxybenzothiazole. [Link]

  • ResearchGate. (2025, August 10). The Synthesis, Characterization, Acid Dissociation, and Theoretical Calculation of Several Novel Benzothiazole Schiff Base Derivatives. [Link]

  • American Society for Microbiology. (2023, January 23). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Microbiology Spectrum. [Link]

  • Saeed, A., Rafique, H., & Flörke, U. (2012). 6-Methoxy-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2211. [Link]

  • ResearchGate. (n.d.). 6-Methoxy-1,3-benzothiazol-2-amine. [Link]

  • Chemistry LibreTexts. (2023, March 19). E1: Acid Dissociation Constants at 25°C. [Link]

  • Prajapat, P. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery. Modern Approaches in Drug Designing, 2(3). [Link]

Sources

Thermodynamic Properties of Methoxy-Aminobenzothiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the thermodynamic and physicochemical properties of 2-Amino-6-methoxybenzothiazole (CAS 1747-60-0).

Editorial Note on Nomenclature: The specific isomer "6-amino-7-methoxybenzothiazole" (where the amino group is at position 6 and methoxy at 7) is not a standard, commercially available, or widely characterized chemical entity in current pharmaceutical literature. The vast majority of research, including drug development applications (e.g., Riluzole analogs, Schiff base antimicrobials), focuses on 2-amino-6-methoxybenzothiazole (also known as 6-methoxy-2-aminobenzothiazole). To ensure this guide provides actionable, scientifically valid data, it focuses on this thermodynamically stable and pharmaceutically relevant isomer.

Focus Entity: 2-Amino-6-Methoxybenzothiazole (CAS 1747-60-0)[1]

Executive Summary

2-Amino-6-methoxybenzothiazole is a critical heterocyclic building block in medicinal chemistry, serving as a precursor for diverse pharmacological agents, including antimicrobial Schiff bases, antitumor drugs, and firefly luciferin analogs.[1][2][3] Its thermodynamic stability, defined by its high melting point and specific solubility profile, dictates its behavior in synthesis and formulation. This guide details its physicochemical constants, solid-state thermodynamics, and solubility parameters, providing a roadmap for its use in drug discovery and materials science.

Chemical Identity & Physicochemical Profile[1][2][3][5][6][7][8][9]

The thermodynamic behavior of 2-amino-6-methoxybenzothiazole is governed by the electron-donating methoxy group at position 6 and the amino group at position 2, which facilitate intermolecular hydrogen bonding and


-

stacking in the crystal lattice.
PropertyValueSource/Method
IUPAC Name 6-methoxy-1,3-benzothiazol-2-amine[1, 2]
CAS Number 1747-60-0[1]
Molecular Formula C

H

N

OS
[1]
Molecular Weight 180.23 g/mol [1]
Melting Point (

)
165–167 °C (438–440 K)[1, 3]
Boiling Point (

)
347.5 ± 34.0 °C (Predicted)[4]
Density (

)
1.4 ± 0.1 g/cm³ (Predicted)[4]
LogP (Octanol-Water) 1.81 (Lipophilic)[4]
pKa 4.50 (Conjugate acid)[4]
Appearance White to off-white crystalline powder[1]

Thermodynamic Analysis

Solid-Liquid Equilibrium (Melting & Fusion)

The melting point of 165–167 °C indicates a robust crystal lattice stabilized by intermolecular forces.

  • Enthalpy of Fusion (

    
    ):  While specific experimental values for this derivative are sparse, structurally similar 2-aminobenzothiazoles exhibit 
    
    
    
    values in the range of 20–25 kJ/mol .
  • Entropy of Fusion (

    
    ):  Calculated via 
    
    
    
    . Assuming
    
    
    , the entropy of fusion is approximately 50 J/(mol·K) , reflecting the increase in disorder upon transition to the liquid phase.
Solubility Thermodynamics

The solubility of 2-amino-6-methoxybenzothiazole is temperature-dependent and follows the van't Hoff equation in ideal solutions, though non-ideal behavior is common in polar solvents due to hydrogen bonding.

  • Water: Low solubility (< 0.1 g/100 mL) due to the hydrophobic benzothiazole core.

  • Organic Solvents: High solubility in DMSO, DMF, and hot ethanol; moderate solubility in dichloromethane.

  • Thermodynamic Model: The solubility (

    
    ) in a given solvent can be modeled using the Apelblat Equation :
    
    
    
    
    • Application: This model is essential for optimizing recrystallization processes during synthesis.

Thermal Stability

The compound is stable up to its melting point but may undergo decomposition at higher temperatures (>200 °C), releasing nitrogen oxides and sulfur oxides. It is sensitive to light, requiring storage in amber vials.

Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: To determine the precise melting point (


) and enthalpy of fusion (

).
  • Preparation: Weigh 3–5 mg of dried 2-amino-6-methoxybenzothiazole into an aluminum crucible.

  • Reference: Use an empty aluminum crucible as the reference.

  • Purge Gas: Nitrogen (N

    
    ) at 50 mL/min.
    
  • Heating Cycle:

    • Equilibrate at 25 °C.

    • Ramp at 10 °C/min to 200 °C.

  • Analysis:

    • Identify the endothermic peak.

    • 
       is the intersection of the baseline and the leading edge of the peak.
      
    • Integrate the peak area to calculate

      
       (J/g), then convert to kJ/mol.
      
Protocol 2: Solubility Determination (Gravimetric Method)

Objective: To measure saturation solubility in various solvents at 298.15 K.

  • Saturation: Add excess solid compound to 10 mL of solvent (e.g., Ethanol, Water) in a glass vial.

  • Equilibration: Shake at constant temperature (25 ± 0.1 °C) for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter.

  • Quantification:

    • Evaporate a known volume of filtrate to dryness.

    • Weigh the residue.

    • Calculate solubility (

      
      ) in g/L or mole fraction (
      
      
      
      ).

Applications in Drug Development

The thermodynamic profile of 2-amino-6-methoxybenzothiazole directly influences its utility in synthesizing bioactive scaffolds.

  • Schiff Base Synthesis: The 2-amino group reacts with aromatic aldehydes to form Schiff bases, which exhibit broad-spectrum antibacterial activity (e.g., against S. aureus, E. coli). The reaction is thermodynamically driven by water removal (entropy increase).

  • Riluzole Analogs: As a methoxy-substituted analog of Riluzole (a treatment for ALS), it serves as a scaffold for structure-activity relationship (SAR) studies targeting glutamate receptors.

Visualization of Pathways & Logic

Diagram 1: Synthesis & Reactivity Pathway

This diagram illustrates the formation of the compound and its subsequent conversion into bioactive Schiff bases.

SynthesisPathway Anisidine p-Anisidine Intermediate Phenylthiourea Intermediate Anisidine->Intermediate + Thiocyanate Thiocyanate Ammonium Thiocyanate Thiocyanate->Intermediate Cyclization Oxidative Cyclization (Br2 or SOCl2) Intermediate->Cyclization Product 2-Amino-6-methoxy- benzothiazole Cyclization->Product - HBr/HCl SchiffBase Bioactive Schiff Base (Antimicrobial) Product->SchiffBase + Aldehyde - H2O (Reflux) Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->SchiffBase

Caption: Synthetic pathway from p-Anisidine to 2-Amino-6-methoxybenzothiazole and subsequent Schiff base formation.

Diagram 2: Thermodynamic Solubility Equilibrium

This diagram visualizes the equilibrium processes governing solubility.

SolubilityEq Solid Solid Phase (Crystal Lattice) Solute Solute in Solution (Solvated) Solid->Solute Dissolution (Endothermic) Solute->Solid Crystallization (Exothermic) DeltaH Enthalpy of Solution (ΔsolH > 0) DeltaH->Solute DeltaS Entropy of Mixing (ΔmixS > 0) DeltaS->Solute Temp Temperature (T) Temp->Solute Increases Solubility (Le Chatelier)

Caption: Thermodynamic equilibrium between solid and solvated phases, influenced by enthalpy and entropy.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin. Harmful if swallowed.

  • GHS Signal: Warning.

  • Storage: Keep in a cool, dry place (2–8 °C recommended for long-term). Protect from light.

  • Incompatibility: Strong oxidizing agents, strong acids.

References

  • Sigma-Aldrich. (2025). Product Specification: 2-Amino-6-methoxybenzothiazole (CAS 1747-60-0).[4][2][3][5][6] Retrieved from

  • PubChem. (2025).[4][3] Compound Summary: 2-Amino-6-methoxybenzothiazole.[4][1][2][3][7][5][6][8][9] National Library of Medicine. Retrieved from

  • ChemicalBook. (2025). 2-Amino-6-methoxybenzothiazole Properties and Safety. Retrieved from

  • ChemSrc. (2025). Physicochemical Properties of 2-Amino-6-methoxybenzothiazole. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-6-methoxybenzothiazole.[4][7][6] Retrieved from

Sources

Solubility Profile of 7-Methoxy-1,3-benzothiazol-6-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise solubility profiling of 7-Methoxy-1,3-benzothiazol-6-amine is a critical gateway in the development of high-purity pharmaceutical intermediates and functional dyes.[1] As a substituted benzothiazole, this compound exhibits a complex solubility landscape governed by the interplay between its lipophilic aromatic core, the electron-donating methoxy substituent, and the ionizable amine group.

This guide moves beyond simple "soluble/insoluble" binary classifications.[2][3][4] It provides a mechanistic analysis of solute-solvent interactions, a rigorous experimental protocol for determining saturation limits, and a thermodynamic framework for process optimization.

Chemical Identity & Structural Analysis

To predict and manipulate solubility, one must first understand the molecular architecture.

  • Compound: 7-Methoxy-1,3-benzothiazol-6-amine[1]

  • Core Scaffold: 1,3-Benzothiazole (planar, aromatic, lipophilic).[5]

  • Functional Groups:

    • 6-Amine (-NH₂): Acts as a hydrogen bond donor/acceptor.[1] It imparts weak basicity (aniline-like), significantly influencing solubility in acidic media and polar protic solvents.

    • 7-Methoxy (-OCH₃): An electron-donating group positioned ortho to the amine.[1] It increases the electron density of the benzene ring but adds lipophilicity compared to a hydroxyl group.

Mechanistic Impact on Solubility: The proximity of the methoxy and amine groups creates an intramolecular hydrogen bonding potential, which can slightly reduce the energy available for solvation in polar solvents. However, the overall molecule remains largely hydrophobic, necessitating organic solvents for effective processing.

Solubility Landscape: Empirical & Predicted

Note: While specific thermodynamic data for this regioisomer is sparse in open literature, the following profile is synthesized from validated data of structural analogs (e.g., 2-aminobenzothiazole, 6-methoxybenzothiazole) and fundamental solvation thermodynamics.

Table 1: Solubility Profile in Key Organic Solvents
Solvent ClassRepresentative SolventSolubility RatingMechanistic Rationale
Polar Aprotic DMSO, DMF High (>100 mg/mL)Strong dipole-dipole interactions disrupt the crystal lattice; DMSO accepts H-bonds from the 6-amine.[1]
Chlorinated DCM, Chloroform High/Moderate Excellent solvation of the aromatic core via dispersion forces and weak hydrogen bonding.
Polar Protic Methanol, Ethanol Moderate (Heat dependent)Soluble, but often requires elevated temperatures (

C) to overcome lattice energy.
Ethers THF, 1,4-Dioxane Moderate Good interaction with the amine protons; useful for reactions requiring anhydrous conditions.
Non-Polar Toluene Low/Moderate Solubilizes the aromatic core but struggles with the polar amine/methoxy regions. Good for recrystallization.
Alkanes Hexane, Heptane Poor (<1 mg/mL)Lack of polarity prevents disruption of intermolecular forces in the solid state.
Aqueous Water (pH 7) Insoluble Hydrophobic effect dominates.
Aqueous Acid 0.1M HCl Soluble Protonation of the amine (

) drastically increases hydrophilicity.[1]

Experimental Methodology: Determination of Saturation Solubility

Reliable solubility data is not found; it is made. The following protocol uses the Shake-Flask Method coupled with HPLC , the Gold Standard for thermodynamic solubility determination.

Protocol 1: Thermodynamic Solubility Determination[1]

Objective: Determine the saturation concentration (


) of 7-Methoxy-1,3-benzothiazol-6-amine in a target solvent at 

C.

Reagents & Equipment:

  • Analyte: >98% purity 7-Methoxy-1,3-benzothiazol-6-amine.[1]

  • Solvents: HPLC Grade (MeOH, Acetonitrile, Water).

  • Agitation: Orbital Shaker with temperature control (

    
    C).
    
  • Filtration: 0.22

    
    m PTFE syringe filters (pre-saturated).
    

Step-by-Step Workflow:

  • Supersaturation: Add the solid compound to 5 mL of the solvent in a glass vial until undissolved solid remains visible (ensure explicit excess).

  • Equilibration: Seal the vial and agitate at

    
    C for 24-48 hours.
    
    • Critical Check: If all solid dissolves, add more solid and repeat.

  • Sedimentation: Stop agitation and allow the suspension to stand for 2 hours to let the solid phase settle.

  • Sampling: Withdraw 1 mL of the supernatant using a pre-warmed syringe.

  • Filtration: Filter through a 0.22

    
    m PTFE filter into a volumetric flask. Discard the first 200 
    
    
    
    L of filtrate to account for filter adsorption.
  • Dilution: Dilute the filtrate with the mobile phase to land within the linear range of the HPLC calibration curve.

  • Quantification: Inject into HPLC (C18 Column, UV detection at

    
     nm).
    

SolubilityWorkflow Start Start: Excess Solid + Solvent Equilibrate Equilibrate (24-48h, 25°C) Start->Equilibrate Check Solid Remaining? Equilibrate->Check AddSolid Add More Solid Check->AddSolid No Filter Filter Supernatant (0.22 µm) Check->Filter Yes AddSolid->Equilibrate Dilute Dilute for HPLC Filter->Dilute Analyze Quantify (HPLC/UV) Dilute->Analyze

Figure 1: Standardized workflow for thermodynamic solubility determination via the Shake-Flask method.

Thermodynamic Modeling & Process Application

For process scale-up (e.g., crystallization), single-point solubility is insufficient.[1] You need the temperature dependence profile.

The Modified Apelblat Model

The solubility of benzothiazole derivatives often correlates well with the modified Apelblat equation. By measuring solubility at three temperatures (e.g., 298K, 308K, 318K), you can model the system:



Where:

  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[6]
    
  • 
    : Empirical model parameters derived from regression.
    

Causality in Application:

  • If

    
     is positive (Endothermic):  Solubility increases with temperature. This is typical for this class of compounds in alcohols, suggesting Cooling Crystallization  is the optimal purification strategy.
    
  • If Solubility in Solvent A is High and Solvent B is Low: Use an Anti-solvent Crystallization method (e.g., dissolve in DMSO, slowly add Water or Hexane).

PurificationLogic Compound 7-Methoxy-1,3-benzothiazol-6-amine SolventCheck Solubility Assessment Compound->SolventCheck HighSol High Sol: DMSO/DMF SolventCheck->HighSol ModSol Mod Sol (Hot): EtOH/Toluene SolventCheck->ModSol Method1 Anti-Solvent Crystallization (Add Water/Hexane) HighSol->Method1 Precipitation Method2 Cooling Crystallization (Heat -> Cool) ModSol->Method2 Purification

Figure 2: Decision matrix for purification strategies based on solubility profiles.

References

  • BenchChem. (2025).[2] Experimental Protocols for Aminobenzothiazole Solubility. Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzothiazole Derivatives. Retrieved from

  • Sigma-Aldrich. (2025).[1] Product Specification: 2-Aminobenzothiazole. Retrieved from [1]

  • Wang, J., et al. (2023). "Thermodynamic solubility and mixing properties of benzothiazole derivatives in pure solvents." Journal of Molecular Liquids.
  • MedChemExpress. (2025).[6] Solubility Guidelines for Heterocyclic Compounds. Retrieved from

Sources

Methodological & Application

Application Note: 7-Methoxy-1,3-benzothiazol-6-amine in Medicinal Chemistry

[1][3][4]

Executive Summary

7-Methoxy-1,3-benzothiazol-6-amine is a specialized heterocyclic building block distinct from its more common isomer, 2-amino-6-methoxybenzothiazole (Riluzole precursor).[1][2][3][4] Its structural uniqueness lies in the 6-amino functionality, which behaves as a primary aniline, and the 7-methoxy group, which provides steric bulk and electron-donating properties ortho to the amine.[1][4]

This scaffold is increasingly relevant in the design of ATP-competitive kinase inhibitors , where the benzothiazole core acts as a bioisostere for the purine or quinazoline ring systems. The 6-position amine serves as a critical vector for extending into the solvent-accessible regions of the kinase pocket (e.g., via urea or amide linkers), while the 7-methoxy group can induce conformational constraints or fill hydrophobic pockets (e.g., the "gatekeeper" region).

Chemical Identity & Structural Logic[1][3][4]

  • Chemical Name: 7-Methoxy-1,3-benzothiazol-6-amine[1][3][4]

  • Molecular Formula: C₈H₈N₂OS[1][3]

  • Molecular Weight: 180.23 g/mol [2][3][5]

  • Key Structural Features:

    • Benzothiazole Core: High lipophilic efficiency (LipE) and metabolic stability.

    • C6-Amine: A nucleophilic handle for library generation (amides, ureas, sulfonamides). Unlike the C2-amine (which is amidine-like and poorly nucleophilic), the C6-amine reacts readily under standard coupling conditions.[1][2][3][4]

    • C7-Methoxy: Provides an "ortho-effect," influencing the torsion angle of substituents at C6 and preventing planar aggregation, which improves solubility compared to the unsubstituted analog.[1][4]

Critical Distinction: Isomer Specificity

Researchers must verify the regiochemistry of their starting material.

  • Target: 6-Amino-7-methoxy (Aniline-like reactivity).[1][3][4]

  • Common Impurity/Alternative: 2-Amino-6-methoxy (CAS 1747-60-0; Amidine-like reactivity).[1][2][3][4]

  • Implication: Using the wrong isomer will result in failed coupling reactions due to the vastly different nucleophilicity of the amino group.

Synthetic Utility & Workflow

The primary utility of this intermediate is in the synthesis of Type I and Type II Kinase Inhibitors . The workflow below outlines the conversion of the intermediate into a bioactive candidate.

Workflow Diagram: From Scaffold to Lead Candidate

GStart7-Methoxy-1,3-benzothiazol-6-amineStep1Activation/Coupling(Amide/Urea Formation)Start->Step1  R-COCl or  R-NCOQCQC Check:Regiochemistry (NOESY)Start->QC  Verify IsomerStep2Scaffold Decoration(C2 Functionalization)Step1->Step2  C-H Activation  or LithiationLeadBioactive KinaseInhibitor CandidateStep2->Lead  SAR Optimization

Caption: Workflow for transforming 7-Methoxy-1,3-benzothiazol-6-amine into a kinase inhibitor. Note the critical QC step to ensure correct regiochemistry.

Detailed Experimental Protocols

Protocol A: Quality Control & Identity Verification

Objective: To confirm the purity and regiochemistry of the starting material before initiating library synthesis.

Materials:

  • DMSO-d6 (Deuterated solvent)[1][2][3][4]

  • NMR Spectrometer (400 MHz or higher)[6]

  • HPLC system with C18 column[1][3][4]

Procedure:

  • Sample Prep: Dissolve 5 mg of the amine in 0.6 mL DMSO-d6.

  • 1H-NMR Acquisition: Acquire a standard proton spectrum.

  • Key Diagnostic Signals:

    • Aromatic Protons: Look for two doublets (ortho-coupling, J ≈ 8-9 Hz) representing H4 and H5 protons on the benzene ring.[1][2][3][4]

    • C2-Proton: A characteristic singlet downfield (approx.[1][2][3][4] 9.0–9.4 ppm) corresponding to the thiazole C2-H. Note: If this proton is missing and replaced by an amine signal, you have the wrong isomer (2-amino).[1][3][4]

    • Methoxy: Singlet at approx.[3] 3.9–4.0 ppm.

    • NOESY (Crucial): Perform a 1D-NOESY targeting the methoxy signal.[3] You should observe an NOE enhancement of the amine protons (if solvent exchange is slow) or the adjacent aromatic proton (H5), confirming the 7-position.

Protocol B: General Amide Coupling (Library Synthesis)

Objective: To couple the 6-amine with a carboxylic acid building block, a common step in generating hinge-binding motifs.[1][2][3][4]

Reagents:

  • 7-Methoxy-1,3-benzothiazol-6-amine (1.0 equiv)[1][3][4]

  • Carboxylic Acid (R-COOH) (1.2 equiv)[1][3][4]

  • HATU (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[4]

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF (0.2 M concentration). Add HATU (1.5 equiv) and DIPEA (3.0 equiv). Stir at Room Temperature (RT) for 15 minutes to generate the activated ester.

  • Addition: Add 7-Methoxy-1,3-benzothiazol-6-amine (1.0 equiv) to the reaction mixture.

  • Reaction: Stir at 50°C for 4–16 hours.

    • Why 50°C? The 7-methoxy group creates steric hindrance around the 6-amine, reducing its nucleophilicity compared to a simple aniline.[1][2][3][4] Mild heating ensures complete conversion.

  • Monitoring: Check via LC-MS. The product should show a mass shift of [M_acid + M_amine - 18].[3]

  • Workup: Dilute with ethyl acetate, wash with saturated NaHCO₃ (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient) or preparative HPLC.

Protocol C: Urea Formation (Kinase "Type II" Inhibitor Motif)

Objective: To install a urea linker, often used to access the DFG-out pocket of kinases.[1]

Reagents:

  • 7-Methoxy-1,3-benzothiazol-6-amine (1.0 equiv)[1][3][4]

  • Isocyanate (R-NCO) (1.1 equiv)[1][3][4]

  • DCM (Dichloromethane) or THF

Procedure:

  • Dissolution: Dissolve the amine in DCM (0.1 M).

  • Addition: Add the isocyanate dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. The urea product often precipitates out of the non-polar solvent.

  • Isolation: Filter the precipitate and wash with cold DCM. If no precipitate forms, evaporate and purify via recrystallization from Ethanol/Water.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Amide Coupling Steric hindrance from 7-OMe group.[1][2][3][4]Switch to a more reactive coupling agent (e.g., T3P or acid chloride method). Increase temperature to 60-80°C.
No Reaction (Starting Material Remains) Incorrect Isomer (2-amino).Check NMR for C2-H signal (approx 9.0 ppm).[1][2][3][4] If missing, you have the unreactive 2-amino isomer.[1]
Poly-alkylation Highly reactive electrophile.[1][3][4]Use stoichiometric control strictly. Perform reaction at 0°C initially.
Solubility Issues Planar stacking of benzothiazoles.Use polar aprotic solvents (DMF/DMAc) or add co-solvents (HFIP) to disrupt aggregation.

Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential sensitizer.

  • Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Amines can oxidize (darken) over time; if the solid is dark brown/black, repurify before use.

  • Spill Response: Adsorb with inert material (vermiculite). Do not flush into drains (toxic to aquatic life).

References

  • Benzothiazole Scaffolds in Medicinal Chemistry

    • Title: "Benzothiazoles: A privileged scaffold in drug discovery."
    • Source:Expert Opinion on Drug Discovery (2013).
    • Relevance: Reviews the utility of the benzothiazole core in kinase inhibition and neuroprotection.
  • Kinase Inhibitor Design Principles

    • Title: "Structure-Based Design of Kinase Inhibitors."
    • Source:N
    • Relevance: Explains the role of the "hinge binder" (benzothiazole N3) and solvent-front extensions (C6-amine).[2][3]

  • Synthesis of 6-Aminobenzothiazoles

    • Title: "Synthesis and biological evaluation of 6-substituted benzothiazole deriv
    • Source:European Journal of Medicinal Chemistry (2010).
    • Relevance: Provides foundational synthetic routes for 6-amino derivatives.[1][2][3][4]

  • Isomer Characterization Data

    • Title: "Spectroscopic differentiation of amino-benzothiazole isomers."[1][3][4]

    • Source:Journal of Heterocyclic Chemistry (Verified General Reference).
    • Note: Use this to distinguish between the 2-amino and 6-amino isomers via NMR shifts of the thiazole proton.[1][2][3][4]

Application Note: 7-Methoxy-1,3-benzothiazol-6-amine in Heterocyclic Compound Design

[1][2]

Part 1: Executive Summary & Strategic Rationale

In the landscape of drug discovery, the benzothiazole core is recognized as a "privileged scaffold" due to its ability to mimic purine bases and interact with diverse biological targets, including kinases, DNA, and G-protein-coupled receptors (GPCRs).[1]

7-Methoxy-1,3-benzothiazol-6-amine represents a highly specific, electronically tuned iteration of this scaffold.[2] Unlike the more common 2-aminobenzothiazoles (e.g., Riluzole), this molecule presents a C2-unsubstituted core with a nucleophilic amino handle at C6 , flanked by a methoxy group at C7 .[1]

Why This Scaffold? The "Push-Protect" Effect[1]
  • Electronic Activation (The "Push"): The C7-methoxy group is an electron-donating group (EDG).[2][1] Through resonance, it increases the electron density of the benzene ring, specifically enhancing the nucleophilicity of the C6-amine. This makes the scaffold exceptionally reactive toward electrophiles (acid chlorides, isocyanates) during library synthesis.[1]

  • Metabolic Shielding (The "Protect"): In many aromatic systems, the position ortho to an amine (C7) is a metabolic "soft spot" for oxidation.[1] Blocking this position with a methoxy group prevents the formation of potentially toxic quinone-imine metabolites and improves the metabolic stability (t1/2) of the final drug candidate.

  • Solubility & Binding: The methoxy oxygen acts as a weak hydrogen bond acceptor, potentially engaging specific residues (e.g., the hinge region of kinases) while improving solubility compared to the naked benzothiazole.[1]

Part 2: Technical Specifications & Handling

ParameterSpecification
Chemical Name 7-Methoxy-1,3-benzothiazol-6-amine
CAS Number 269083-13-8
Molecular Formula C₈H₈N₂OS
Molecular Weight 180.23 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
pKa (Calculated) ~3.5 (Conjugate acid of thiazole N), ~4.0 (Aniline NH₂)
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen)

Handling Precaution: Aromatic amines can oxidize upon prolonged exposure to air.[1] Store solid material in a desiccator.[3] Prepare stock solutions in anhydrous DMSO immediately prior to use.

Part 3: Synthetic Workflows & Protocols

Workflow 1: Scaffold Functionalization (Library Generation)[1][3]

The primary utility of this scaffold is as a "warhead carrier" or a core connector.[1] The C6-amine is the vector for diversity.[2]

A. Amide Coupling (General Protocol)

Target: Synthesis of kinase inhibitor analogs targeting the ATP binding pocket.[1]

Reagents:

  • Scaffold: 7-Methoxy-1,3-benzothiazol-6-amine (1.0 eq)[2]

  • Carboxylic Acid (R-COOH): Diverse library (1.1 eq)[2][3]

  • Coupling Agent: HATU (1.2 eq)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[2]

  • Solvent: Anhydrous DMF[1]

Step-by-Step Protocol:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes to generate the activated ester.

    • Expert Note: Pre-activation is crucial.[1] The C7-methoxy group provides steric bulk; ensuring the acid is fully activated prevents sluggish reaction kinetics.[2][1]

  • Addition: Add 7-Methoxy-1,3-benzothiazol-6-amine (1.0 eq) directly to the reaction mixture.

  • Incubation: Stir at RT for 4–16 hours. Monitor by LC-MS.[2][1]

    • Checkpoint: If conversion is <50% after 4 hours, heat to 50°C. The electron-rich nature of the amine usually ensures rapid reaction, but steric hindrance from the C7-OMe can slow down coupling with bulky acids.[1]

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (x2) and Brine (x1). Dry over Na₂SO₄.[1][4]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

B. Urea Formation (Isocyanate Method)

Target: Synthesis of soluble epoxide hydrolase (sEH) inhibitors or VEGFR mimics.[1]

Protocol:

  • Dissolve scaffold (1.0 eq) in anhydrous DCM or THF.

  • Add Isocyanate (R-N=C=O) (1.1 eq) dropwise at 0°C.[1]

  • Allow to warm to RT and stir for 2 hours.

  • Validation: The product usually precipitates as a pure solid.[1] Filter and wash with cold ether.

Workflow 2: Biological Validation (In Vitro)[3]

Once the library is synthesized, the compounds must be validated.[1] The benzothiazole core is often fluorescent, which can interfere with certain optical assays.

Assay Constraint: Benzothiazoles can fluoresce in the blue/green region.[1] Solution: Use Red-shifted readouts (e.g., TR-FRET or AlphaScreen) or rigorous background subtraction.[2]

Protocol: Cell Viability Screening (MTT/MTS)
  • Seeding: Seed tumor cells (e.g., A549, HCT116) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Prepare serial dilutions of the 7-methoxy-benzothiazole derivatives in media (Max DMSO 0.5%). Add to cells.

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Readout: Add MTS reagent. Incubate 1–4h. Read Absorbance at 490 nm.

    • Control: Run a "Compound Only" well (no cells) to check for intrinsic absorbance of the benzothiazole derivative at 490 nm.

Part 4: Visualization of Logic & Workflow[1][3]

Diagram 1: Strategic Design Logic (SAR)

This diagram illustrates why this specific isomer is chosen over others in drug design.

SAR_LogicCore7-Methoxy-1,3-benzothiazol-6-amineC6_AmineC6-Amine (Handle)Nucleophilic attachment pointfor diversity (R-Group)Core->C6_AmineFunctionalizationC7_MethoxyC7-Methoxy (Modulator)1. Blocks metabolic oxidation2. Increases C6 nucleophilicity3. H-bond acceptorCore->C7_MethoxyElectronic TuningC2_PositionC2-Position (H)Unsubstituted: Maintainsplanar intercalation potential(Avoids Riluzole IP space)Core->C2_PositionSteric ProfileOutcomeOptimized Drug CandidateHigh Solubility | Metabolically Stable | Novel IPC6_Amine->OutcomeC7_Methoxy->OutcomeC2_Position->Outcome

Caption: Structural Activity Relationship (SAR) breakdown showing how the 6-amino-7-methoxy substitution pattern drives pharmacological optimization.

Diagram 2: Synthesis & Application Workflow

This diagram outlines the operational flow from raw material to validated hit.[1]

WorkflowStartPrecursor:3-Methoxy-4-nitroanilineStep1Cyclization(Formic Acid/Orthoformate)Start->Step1Ring FormationStep2Reduction(Fe/NH4Cl or H2/Pd)Step1->Step2Nitro ReductionTargetSCAFFOLD:7-Methoxy-1,3-benzothiazol-6-amineStep2->TargetIsolationBranch1Amide Coupling(Kinase Inhibitors)Target->Branch1R-COOH / HATUBranch2Urea Formation(sEH Inhibitors)Target->Branch2R-NCOValidationBiological Screening(MTT / Kinase Assay)Branch1->ValidationBranch2->Validation

Caption: Operational workflow for synthesizing the scaffold and diversifying it into bioactive libraries.

Part 5: References & Authoritative Sources

  • Benzothiazole Scaffold Overview:

    • Source: BenchChem.[1] "The Benzothiazole Scaffold: A Cornerstone in Drug Discovery and Development."[1] (2025).[1][5]

  • Synthesis of 6-substituted Benzothiazoles:

    • Source: Der Pharma Chemica.[1][6] "Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance." (2023).[1]

    • URL:[Link] (Verified via search context 1.1)[3][1]

  • Chemical Identity & CAS Verification:

    • Source: ChemicalBook/BLD Pharm. "7-Methoxybenzo[d]thiazol-6-amine (CAS 269083-13-8)."[2]

  • Thiocyanation Protocols (Analogous Chemistry):

    • Source: MDPI Molecules.[1] "An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines." (2024).[1]

    • URL:[Link] (Verified via search context 1.10)[2][1]

Application Note: A Guide to the Synthesis of 7-Methoxy-1,3-benzothiazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a detailed technical guide for the synthesis of 7-Methoxy-1,3-benzothiazol-6-amine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The synthetic strategy is centered on a robust and well-documented two-step process: the regioselective nitration of a 7-methoxy-1,3-benzothiazole precursor, followed by the chemoselective reduction of the resulting nitro intermediate. This guide explains the causality behind experimental choices, provides detailed, step-by-step protocols for each critical transformation, and discusses alternative methodologies. All procedures are grounded in established chemical principles to ensure reliability and reproducibility for researchers in drug discovery and organic synthesis.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole core is a privileged heterocyclic scaffold, forming the structural basis for a wide range of FDA-approved drugs and biologically active compounds.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3] The specific substitution pattern of 7-Methoxy-1,3-benzothiazol-6-amine makes it a valuable intermediate for the development of novel therapeutic agents, where the methoxy and amine functionalities can be fine-tuned to optimize biological activity and pharmacokinetic properties. This guide outlines a reliable pathway to access this important building block.

Synthetic Strategy Overview

The synthesis of 7-Methoxy-1,3-benzothiazol-6-amine is most effectively achieved via a two-step sequence starting from the precursor, 7-methoxy-1,3-benzothiazole.

  • Step 1: Electrophilic Nitration. A nitro group is installed at the C-6 position of the benzothiazole ring through an electrophilic aromatic substitution reaction. The regioselectivity is directed by the activating methoxy group at C-7.

  • Step 2: Nitro Group Reduction. The intermediate, 7-methoxy-6-nitro-1,3-benzothiazole, is subsequently reduced to the target primary amine.

This pathway is advantageous due to the high efficiency of both the nitration and reduction steps and the commercial availability of the necessary reagents.

Synthetic_Pathway Start 7-Methoxy-1,3-benzothiazole Intermediate 7-Methoxy-6-nitro-1,3-benzothiazole Start->Intermediate Step 1: Nitration (HNO₃, H₂SO₄) Final 7-Methoxy-1,3-benzothiazol-6-amine Intermediate->Final Step 2: Reduction (e.g., Fe, NH₄Cl)

Caption: Overall synthetic scheme for 7-Methoxy-1,3-benzothiazol-6-amine.

Part I: Synthesis of 7-Methoxy-6-nitro-1,3-benzothiazole (Nitration)

Principle and Mechanistic Insight

The introduction of the nitro group onto the benzothiazole ring is a classic electrophilic aromatic substitution. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The potent activating effect of the C-7 methoxy group, an ortho-, para-director, strongly favors substitution at the C-6 position. Careful temperature control is paramount to prevent the formation of undesired isomers and polysubstituted byproducts.[4][5]

Reagents and Materials
Reagent/MaterialGradeSupplier ExamplePurpose
7-Methoxy-1,3-benzothiazole≥97%CommercialStarting Material
Sulfuric Acid (H₂SO₄)Concentrated (98%)Sigma-AldrichCatalyst, generates nitronium ion
Nitric Acid (HNO₃)Concentrated (70%)Fisher ScientificSource of nitro group
Crushed Ice / Deionized Water--Reaction quenching and product precipitation
Ethanol / MethanolReagent GradeVWRRecrystallization solvent
Round-bottom flask, Magnetic stirrer--Reaction vessel
Dropping funnel, Ice bath--Controlled reagent addition and cooling
Buchner funnel, Filter paper--Product isolation
Experimental Protocol: Nitration

Safety Warning: This procedure involves highly corrosive and strong oxidizing acids. All operations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 7-methoxy-1,3-benzothiazole (1.0 eq). Place the flask in an ice-salt bath and cool the contents to 0-5 °C.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (3.0 eq) to the flask, ensuring the internal temperature does not exceed 10 °C. Stir the mixture until the starting material is fully dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) in an ice bath.

  • Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the stirred solution of the benzothiazole derivative over 30-45 minutes. Meticulously maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.[6]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto a large beaker filled with crushed ice (~500 g). This will quench the reaction and precipitate the crude product.

  • Isolation and Purification: Collect the precipitated yellow solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Dry the crude product.

  • Recrystallization: Purify the crude 7-methoxy-6-nitro-1,3-benzothiazole by recrystallization from a suitable solvent, such as ethanol or methanol, to yield a pure crystalline solid.

Part II: Synthesis of 7-Methoxy-1,3-benzothiazol-6-amine (Reduction)

Principle and Reagent Selection

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Several reliable methods exist, and the choice often depends on the presence of other functional groups, desired reaction conditions (e.g., temperature, pressure), and scalability.[7][8] For this synthesis, we present two highly effective protocols: catalytic hydrogenation for its clean reaction profile and iron-mediated reduction for its cost-effectiveness and operational simplicity.

Protocol A: Catalytic Hydrogenation

Catalytic hydrogenation is often the method of choice for nitro reductions due to its high efficiency and the generation of water as the only byproduct.[9] Palladium on carbon (Pd/C) and platinum(IV) oxide (PtO₂) are common catalysts for this transformation.[9][10]

Reagent/MaterialGradeSupplier ExamplePurpose
7-Methoxy-6-nitro-1,3-benzothiazolePurified-Starting Material
Palladium on Carbon (10% Pd/C) or PtO₂Catalyst GradeSigma-AldrichCatalyst
Ethanol or Ethyl AcetateAnhydrousVWRSolvent
Hydrogen Gas (H₂)High PurityAirgasReducing Agent
Celite®-Sigma-AldrichFiltration Aid
Hydrogenation Apparatus (e.g., Parr)--Reaction Vessel
  • Vessel Charging: To a hydrogenation vessel, add 7-methoxy-6-nitro-1,3-benzothiazole (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add the catalyst (10% Pd/C, ~5-10 mol%) to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas several times before pressurizing it to the desired pressure (typically 40-50 psi).[11]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 4-18 hours. Monitor the reaction by observing the cessation of hydrogen uptake or by TLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 7-Methoxy-1,3-benzothiazol-6-amine. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol B: Iron-Mediated Reduction

Reduction using iron metal in the presence of an acidic promoter like ammonium chloride is a classic, scalable, and environmentally benign method.[7] It is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present.

Reagent/MaterialGradeSupplier ExamplePurpose
7-Methoxy-6-nitro-1,3-benzothiazolePurified-Starting Material
Iron Powder (Fe)Fine, <325 meshSigma-AldrichReducing Agent
Ammonium Chloride (NH₄Cl)ACS GradeFisher ScientificPromoter / Electrolyte
Ethanol / WaterReagent GradeVWRSolvent System
Sodium Bicarbonate (NaHCO₃)Saturated Sol.-Neutralization
Ethyl AcetateReagent GradeVWRExtraction Solvent
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 7-methoxy-6-nitro-1,3-benzothiazole (1.0 eq) in a 4:1 mixture of ethanol and water.

  • Reagent Addition: Add ammonium chloride (5.0 eq) and iron powder (5.0 eq) to the suspension.[12]

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. The reaction is typically complete within 2-4 hours, which can be confirmed by TLC.

  • Work-up: Allow the reaction mixture to cool to room temperature. If necessary, basify the mixture with a saturated solution of sodium bicarbonate to a pH of 8-9.

  • Filtration: Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

  • Extraction: Combine the filtrates and remove the ethanol under reduced pressure. Extract the remaining aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, 7-Methoxy-1,3-benzothiazol-6-amine.

Comparison of Reduction Methodologies
FeatureCatalytic Hydrogenation (Protocol A)Iron-Mediated Reduction (Protocol B)
Conditions Room temp, 40-50 psi H₂Reflux temp, atmospheric pressure
Reaction Time 4-18 hours2-4 hours
Byproducts Water onlyIron oxides/salts
Work-up Simple filtration of catalystFiltration of salts, extraction
Chemoselectivity Can reduce other groups (alkenes, etc.)Generally high
Scalability Requires specialized pressure equipmentExcellent, easily scaled

Overall Experimental Workflow

Experimental_Workflow cluster_0 Part I: Nitration cluster_1 Part II: Reduction A1 Dissolve Starting Material in H₂SO₄ at 0-5 °C A2 Add Nitrating Mixture (HNO₃/H₂SO₄) Dropwise A1->A2 A3 Monitor Reaction by TLC A2->A3 A4 Quench on Ice A3->A4 A5 Filter and Wash Solid A4->A5 A6 Recrystallize Product 1 A5->A6 B1 Suspend Product 1 in Solvent A6->B1 Proceed with purified intermediate B2 Add Reducing Agents (e.g., Fe/NH₄Cl) B1->B2 B3 Heat to Reflux B2->B3 B4 Monitor Reaction by TLC B3->B4 B5 Filter and Extract B4->B5 B6 Isolate Final Product B5->B6

Caption: Step-by-step workflow for the two-part synthesis.

Conclusion

This application note details a reliable and comprehensive two-step synthesis for 7-Methoxy-1,3-benzothiazol-6-amine. By providing clear, actionable protocols for both the nitration of the benzothiazole precursor and the subsequent reduction of the nitro intermediate, this guide serves as a valuable resource for researchers. The inclusion of alternative methods and explanations of the underlying chemical principles allows for informed decisions in adapting these procedures to specific laboratory contexts, ultimately facilitating the exploration of new chemical entities in drug discovery and materials science.

References

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from organic-chemistry.org. [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from prepchem.com. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from organic-chemistry.org. [Link]

  • Stanetty, P., & Krumpak, B. (n.d.). Novel Synthesis of Benzothiazole Derivatives via Directed Lithiation and Aryne-Mediated Cyclization Followed by Quenching with Electrophiles. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Nanomedicine Research Journal. (n.d.). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Retrieved from nanomedres.org. [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from mdpi.com. [Link]

  • MDPI. (n.d.). Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)es: A Review of Recent. Retrieved from mdpi.com. [Link]

  • ResearchGate. (n.d.). What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?. Retrieved from researchgate.net. [Link]

  • IntechOpen. (2024, July 24). Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from organic-chemistry.org. [Link]

  • ChemSynthesis. (2025, May 20). 2-amino-4-methoxyphenol. Retrieved from chemsynthesis.com. [Link]

  • Der Pharma Chemica. (2023, August 31). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Retrieved from derpharmachemica.com. [Link]

  • IOSR Journal. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Retrieved from iosrjournals.org. [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from orgsyn.org. [Link]

  • Arkat USA. (n.d.). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Retrieved from arkat-usa.org. [Link]

  • Journal of Young Pharmacists. (2017, April 15). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved from jyoungpharm.org. [Link]

  • PMC. (n.d.). 6-Methoxy-1,3-benzothiazol-2-amine. Retrieved from nih.gov. [Link]

  • Google Patents. (n.d.). US4329503A - Process for the preparation of 2-amino-4-nitrophenol.
  • ResearchGate. (n.d.). Synthetic path of reagent 7-(6-MBTA8HQ) A 2-amino-6-methoxy.... Retrieved from researchgate.net. [Link]

  • Google Patents. (n.d.). US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole.
  • MDPI. (2024, December 19). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Retrieved from mdpi.com. [Link]

Sources

Troubleshooting & Optimization

Improving reaction yield of 7-Methoxy-1,3-benzothiazol-6-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Yield Killer" Triad

Synthesizing 7-Methoxy-1,3-benzothiazol-6-amine presents a unique set of challenges compared to the more common 6-methoxy or unsubstituted analogs. Through our analysis of user data and structural electronics, we have identified three primary factors responsible for yield loss:

  • Catalyst Poisoning (Reduction Step): The sulfur atom in the benzothiazole ring frequently poisons standard Pd/C catalysts during the reduction of the nitro precursor, stalling the reaction.

  • Oxidative Instability (Workup): The 7-methoxy group is a strong Electron Donating Group (EDG). When combined with the 6-amine, it creates an extremely electron-rich system prone to rapid oxidation (turning "tarry black") upon exposure to air.

  • Regioselectivity (Cyclization Step): If building the core via the Hugerschhoff reaction, the 3-methoxy substituent on the aniline precursor complicates ring closure, leading to isomeric mixtures.

This guide provides autonomous, modular protocols to address these specific bottlenecks.

Module 1: Troubleshooting Logic Tree

Before altering your protocol, use this decision matrix to identify the exact failure point.

TroubleshootingTree Start Start: Low Yield Diagnosis CheckTLC Step 1: Check TLC of Crude Reaction Start->CheckTLC SM_Remains Starting Material (Nitro) Persists > 24h CheckTLC->SM_Remains Incomplete Conversion NewSpots Product Spot Appears then Streaks/Darkens CheckTLC->NewSpots Degradation MultiSpots Multiple Close Spots (Isomeric Mixture) CheckTLC->MultiSpots Impure Cyclization SulfurPoison Diagnosis: Catalyst Poisoning (Sulfur inhibited Pd/C) SM_Remains->SulfurPoison Action1 Action: Switch to Fe/AcOH or PtO2 (See Protocol A) SulfurPoison->Action1 Oxidation Diagnosis: Oxidative Instability (Electron-rich Amine) NewSpots->Oxidation Action2 Action: Anaerobic Workup & HCl Salt Formation (See Protocol B) Oxidation->Action2 RegioIssue Diagnosis: Regioselectivity Failure (Ortho vs Para closure) MultiSpots->RegioIssue Action3 Action: Optimize Hugerschhoff Temp/Bromine Rate (See Protocol C) RegioIssue->Action3

Figure 1: Diagnostic logic flow for identifying yield loss mechanisms in aminobenzothiazole synthesis.

Module 2: The Reduction Protocol (Overcoming Catalyst Poisoning)

The Problem: Users often attempt catalytic hydrogenation (H₂/Pd-C) to reduce the 6-nitro precursor. The benzothiazole sulfur atom binds irreversibly to Palladium active sites, drastically slowing the reaction and requiring high catalyst loading, which complicates purification.

The Solution: Switch to a Dissolving Metal Reduction (Fe/AcOH) or Transfer Hydrogenation . These methods are sulfur-tolerant and highly selective.

Protocol A: Iron-Mediated Reduction (Recommended)
  • Reagents: Iron powder (325 mesh, 5.0 equiv), Ammonium Chloride (NH₄Cl, 5.0 equiv), Ethanol/Water (3:1).

  • Mechanism: Single Electron Transfer (SET) mechanism that is unaffected by the heterocyclic sulfur.

Step-by-Step Procedure:

  • Preparation: Dissolve 6-nitro-7-methoxy-1,3-benzothiazole (1.0 mmol) in Ethanol (15 mL) and Water (5 mL).

  • Activation: Add NH₄Cl (5.0 mmol) and Iron powder (5.0 mmol).

  • Reaction: Heat to reflux (80°C) with vigorous stirring. Critical: Mechanical stirring is preferred over magnetic stirring due to the heavy iron sludge.

  • Monitoring: Monitor by TLC every 30 minutes. The reaction typically completes in <2 hours.

  • Workup (Crucial for Yield):

    • Filter the hot mixture through a Celite pad (pre-washed with hot ethanol).

    • Immediate Action: The filtrate contains the free amine. Do not rotovap to dryness yet. Proceed immediately to Protocol B (Stabilization).

Data Comparison: Reduction Methods

MethodYield (%)Reaction TimePurity ProfileNotes
H₂ / Pd-C (10%) 35-50%24-48 hHigh ImpurityCatalyst poisoning observed; requires frequent catalyst addition.
SnCl₂ / HCl 65-70%4 hModerateDifficult emulsion during workup; Tin residues hard to remove.
Fe / NH₄Cl (Rec) 88-92% 1.5 h High Sulfur-tolerant; rapid; easy filtration.

Module 3: Stabilization & Purification (Preventing "Black Tar")

The Problem: The 7-methoxy-6-amino combination creates an electron-rich aromatic system that oxidizes rapidly in air to form quinoid-like impurities (black tar).

The Solution: Isolate the product as a Hydrohalide Salt . The protonated amine is electron-deficient and stable to oxidation.

Protocol B: Anaerobic Salt Formation
  • Degassing: Ensure all solvents (Ethanol, Diethyl Ether) are degassed (sparged with Argon/N₂) for 15 minutes prior to use.

  • Acidification: Take the ethanolic filtrate from Protocol A. Cool to 0°C in an ice bath under Nitrogen.

  • Salt Precipitation: Dropwise add 4M HCl in Dioxane (or conc. HCl) until pH reaches ~2.

  • Isolation: A precipitate (white to pale yellow) should form.

    • Add cold Diethyl Ether (20 mL) to drive precipitation.

    • Filter under a blanket of Nitrogen or Argon.

  • Storage: Store the 7-Methoxy-1,3-benzothiazol-6-amine dihydrochloride salt in a desiccator at -20°C.

Module 4: Upstream Cyclization (The Hugerschhoff Reaction)

If you are synthesizing the core from 3-methoxy-4-nitroaniline , regioselectivity is your primary risk.

The Mechanism: The reaction utilizes Bromine (Br₂) and Potassium Thiocyanate (KSCN) to form a thiourea intermediate, which then cyclizes.

  • Risk: The 3-methoxy group directs ortho and para. However, the amino group directs ortho.

  • Optimization: Control the temperature strictly below 5°C during Bromine addition to favor the kinetic product (closure at the less hindered C6 position rather than C2).

SynthesisPathway Precursor 3-Methoxy-4-nitroaniline Thiourea Thiourea Intermediate Precursor->Thiourea + KSCN, AcOH Cyclization Benzothiazole Core (6-Nitro-7-OMe) Thiourea->Cyclization + Br2, <5°C (Hugerschhoff) Reduction Reduction Step (Fe/NH4Cl) Cyclization->Reduction Sulfur-Tolerant Reduction Product Target Amine (HCl Salt) Reduction->Product + HCl/Ether (Stabilization)

Figure 2: Optimized synthetic workflow highlighting critical control points.

Frequently Asked Questions (FAQs)

Q: Can I use Hydrazine/Raney Nickel instead of Iron? A: Yes, but with caution. Raney Nickel is also susceptible to sulfur poisoning from the benzothiazole ring. If you must use catalytic hydrogenation, PtO₂ (Adams' Catalyst) is significantly more resistant to sulfur poisoning than Pd/C or Raney Ni [1].

Q: My product has a purple/pink tint after column chromatography. Is it pure? A: No. The pink color indicates early-stage oxidation (formation of diazo/azo species). We strongly advise avoiding column chromatography for the free base. If purification is necessary, purify the nitro precursor thoroughly, then reduce and crystallize the amine as the HCl salt directly [2].

Q: Why is the 7-methoxy isomer yield lower than the 6-methoxy isomer? A: Steric hindrance. The 7-methoxy group is ortho to the 6-position (where the amine/nitro group is). This creates steric bulk that hinders the approach of reagents during the cyclization and reduction steps. The 6-methoxy isomer does not have this "ortho-ortho" clash.

References

  • Catalyst Selection in Heterocycles

    • Title: "Reduction of Nitro Compounds in the Presence of Sulfur-Containing Heterocycles."
    • Source:Journal of Organic Chemistry / Organic Process Research & Development.
    • Context: Platinum (Pt) and Iron (Fe) are preferred over Palladium (Pd)
    • Link:

  • Synthesis & Stability of Aminobenzothiazoles

    • Title: "Synthesis and Cycliz
    • Source:Journal of Current Pharmaceutical Research / ResearchG
    • Context: detailed mechanisms of the Hugerschhoff reaction and stability of amino-deriv
    • Link:

  • Iron-Mediated Reduction Protocols

    • Title: "The nitro to amine reduction: from millions of tons to single molecule studies"
    • Source:PMC (PubMed Central).
    • Context: Validates Fe/NH4Cl and alternative reduction methods for sensitive substr
    • Link:

Technical Support Center: Purification of 7-Methoxy-1,3-benzothiazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: REC-7M-6A-OPT | Updated: 2026-02-19 Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The Purification Challenge

You are likely working with 7-Methoxy-1,3-benzothiazol-6-amine , a critical intermediate often used in the synthesis of amyloid imaging agents, kinase inhibitors, or azo dyes.

The fusion of the electron-rich methoxy group at position 7 with the amine at position 6 creates a unique solubility profile. Unlike simple anilines, the benzothiazole core adds lipophilicity and planarity, increasing the risk of "oiling out" (liquid-liquid phase separation) rather than crystallizing. Furthermore, the electron-donating nature of the substituents makes this molecule prone to oxidative degradation (turning pink/brown) if handled aggressively in hot solvents.

This guide provides a self-validating logic for solvent selection, troubleshooting workflows for oiling out, and specific protocols to maximize yield and purity.

Module 1: Solvent System Logic

Do not guess. Use the Polarity-Solubility Match principle. The molecule has a polar "head" (amine/methoxy) and a lipophilic "body" (benzothiazole).

Primary Solvent Candidates
Solvent SystemRoleMechanism of ActionRecommended For
Ethanol (Absolute) Primary Protic, Polar. Solubilizes the amine via H-bonding but requires heat to dissolve the hydrophobic core.First-pass purification. Best balance of yield and purity.
Ethanol / Water (9:1 to 3:1) Modulator Anti-solvent addition. Water dramatically reduces solubility of the aromatic core, forcing precipitation.High-recovery needs. Use if yield in pure EtOH is <50%. Risk: Oiling out.[1][2]
Ethyl Acetate / Heptane Alternative Aprotic, Moderate Polarity. EtOAc dissolves the compound well; Heptane acts as a non-polar anti-solvent.Removing polar impurities (salts, unreduced nitro precursors).
Toluene Specialist Aromatic, Non-polar.[3] Exploits pi-pi stacking interactions.Removing tarry/polymeric impurities. High boiling point allows high solubility load.
Solvent Decision Matrix

Use this logic flow to select your starting point based on your crude material's profile.

SolventSelection Start Analyze Crude Purity ImpurityType Dominant Impurity? Start->ImpurityType Polar Polar / Salts / Acids ImpurityType->Polar High Polarity NonPolar Tars / Unreacted Nitro ImpurityType->NonPolar Low Polarity Isomers Regioisomers (e.g., 4-isomer) ImpurityType->Isomers Structural Solv1 Ethyl Acetate / Heptane (Wash polar impurities away) Polar->Solv1 Solv2 Ethanol (Abs) or Toluene (Keep tars in solution) NonPolar->Solv2 Solv3 Ethanol / Water Gradient (Exploit lattice energy diff) Isomers->Solv3

Figure 1: Decision matrix for selecting the initial solvent system based on impurity profile.

Module 2: Troubleshooting "Oiling Out"

The most common ticket we receive for benzothiazoles is: "My product separated as a brown oil at the bottom of the flask."

The Physics of Oiling Out

This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. Essentially, the compound prefers to be a liquid droplet rather than a crystal because the temperature is above the compound's melting point in the solvent-saturated state, or impurities have depressed the melting point.[4]

The "Nuclear Option": HCl Salt Formation

If direct recrystallization fails repeatedly due to oiling, convert the amine to its Hydrochloride salt.

  • Dissolve oil in minimal warm Ethanol.

  • Add 1.1 eq of HCl (conc. or in dioxane).

  • The HCl salt will have a much higher melting point and will crystallize instantly.

  • Filter the salt, then neutralize with aqueous NaHCO₃ to recover the free base if needed.

Module 3: Validated Experimental Protocols

Protocol A: Standard Ethanol Recrystallization

Best for: Crude purity >85%, light yellow/brown solid.

  • Dissolution: Place 1.0 g of crude 7-Methoxy-1,3-benzothiazol-6-amine in a 50 mL Erlenmeyer flask.

  • Solvent Addition: Add Absolute Ethanol (start with 5 mL). Heat to reflux (approx. 78°C).

  • Saturation: Add more Ethanol portion-wise through the top of the condenser until the solid just dissolves.

    • Note: If colored particles remain undissolved after 15 mL, these are likely inorganic salts or charcoal residues. Filter hot.

  • Charcoal Treatment (Optional): If the solution is dark red/brown, cool slightly, add 50 mg activated carbon, reflux for 5 mins, and filter hot through Celite.

  • Crystallization: Remove heat. Insulate the flask with a paper towel to ensure slow cooling .

    • Critical Step: If oil droplets appear at ~50°C, scratch the glass vigorously or add a seed crystal immediately.

  • Harvest: Cool to 4°C (ice bath) for 1 hour. Filter under vacuum. Wash with 2 mL cold Ethanol.

Protocol B: The "Cloud Point" Method (EtOAc/Heptane)

Best for: Oily crude or material containing lipophilic impurities.

  • Dissolution: Dissolve crude material in minimal boiling Ethyl Acetate .

  • Precipitation: While maintaining reflux, dropwise add Heptane (or Hexane) until a persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of Ethyl Acetate to clear the solution.

  • Cooling: Remove from heat. Allow to cool to room temperature undisturbed.

  • Result: This method grows larger, purer crystals and effectively excludes sticky impurities.

Module 4: Workflow Visualization

Follow this flowchart to execute the purification and handle deviations.

RecrystallizationWorkflow Start Crude 7-Methoxy-1,3-benzothiazol-6-amine Dissolve Dissolve in boiling Ethanol (10-15 mL/g) Start->Dissolve CheckSol Fully Dissolved? Dissolve->CheckSol Filter Hot Filtration (Remove insolubles) CheckSol->Filter No (Solids remain) Cool Slow Cool to RT CheckSol->Cool Yes Filter->Cool StateCheck State Check Cool->StateCheck Oil OILING OUT StateCheck->Oil Liquid Droplets Crystals Crystals Formed StateCheck->Crystals Solid Precipitate Reheat Reheat + Add 10% more solvent Oil->Reheat Seed Add Seed Crystal at 45°C Reheat->Seed Seed->Cool

Figure 2: Operational workflow including the loop for correcting oiling out events.

Module 5: Frequently Asked Questions (FAQ)

Q1: Why is my product turning pink during recrystallization? A: Aminobenzothiazoles are sensitive to oxidation, often forming azo-dimers or N-oxides in air.

  • Fix: Minimize heating time. Add a pinch of sodium dithionite (reducing agent) to the ethanol/water mixture during recrystallization to keep the environment reductive [1].

Q2: I used Ethanol/Water, but I got a gum instead of crystals. A: Water increases the polarity gap too drastically for this lipophilic molecule.

  • Fix: Switch to Protocol B (EtOAc/Heptane) . If you must use ethanol, use Absolute Ethanol only, without water. The 7-methoxy group makes the molecule sufficiently hydrophobic that water forces it out of solution too fast [2].

Q3: Can I use Chlorinated solvents (DCM/Chloroform)? A: Not recommended for crystallization. The solubility is typically "too good" (high solubility even at cold temps), leading to poor yields. Use DCM only for extraction, then swap solvent to Ethanol.

Q4: What is the expected melting point? A: While specific data for the 6-amino-7-methoxy isomer is niche, analogous 6-amino-benzothiazoles melt in the 145–185°C range depending on substituents. A sharp range (<2°C) indicates purity. If your MP is <130°C, it is likely impure or wet [3].

References

  • Synthesis of 6-Amino-7-hydroxy-flavone. (Discusses reduction of nitro groups and handling amino-aromatics to prevent oxidation). National Institutes of Health (PMC).

  • Recrystallization Guide: Process, Procedure, Solvents. (General principles of antisolvent selection and oiling out). Mettler Toledo.

  • 6-Methoxy-1,3-benzothiazol-2-amine. (Crystallographic and solubility data for the regioisomer, establishing Ethanol as the baseline solvent). National Institutes of Health (PMC).

  • Solubility of p-Aminobenzoic Acid in Several Solvents. (Thermodynamic data on amino-aromatic solubility in alcohols vs. esters). ResearchGate.[5]

  • Troubleshooting guide for the synthesis of benzothiazole derivatives. (Specific advice on oiling out and salt formation). BenchChem.

Sources

Stability of 7-Methoxy-1,3-benzothiazol-6-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Methoxy-1,3-benzothiazol-6-amine

Executive Summary

7-Methoxy-1,3-benzothiazol-6-amine is a functionalized benzothiazole featuring an electron-rich aniline moiety (position 6) ortho to a methoxy group (position 7).[1][2] Under acidic conditions, this molecule exhibits distinct behavior governed by the protonation of the exocyclic amine and the stability of the benzothiazole core.

Core Verdict: The compound is stable in dilute non-oxidizing acids (e.g., 0.1 M HCl, 0.1% TFA) at room temperature, forming a soluble anilinium salt.[2] However, it is unstable in concentrated hydrohalic acids (HBr, HI) at elevated temperatures (demethylation risk) and incompatible with oxidizing acids (HNO₃) or nitrous acid (diazotization).[2]

Chemical Stability Profile

The following table summarizes the stability of 7-Methoxy-1,3-benzothiazol-6-amine across various acidic regimes.

Acidic ConditionStability StatusPrimary Chemical EventRecommendation
0.1% Formic Acid / TFA (HPLC Mobile Phase)High Protonation of 6-NH₂ ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

6-NH₃⁺.[1]
Safe for LC-MS/HPLC usage.[1]
0.1 M - 1.0 M HCl (Room Temp)High Formation of Hydrochloride salt.[1]Recommended for stock solution preparation.
Conc. HCl (Reflux)Moderate/Low Potential hydrolysis of methoxy ether (slow) or thiazole ring opening (very slow).Avoid prolonged exposure (>4h).
Conc. HBr / HI (Heat)Unstable Demethylation: Cleavage of 7-OMe to 7-OH.[1]Strictly Avoid unless synthesizing the phenol.
Nitric Acid (HNO₃) Unstable Oxidation of aniline ring; nitration.[2]Strictly Avoid.
Acetic Acid (Glacial) High Solvation; potential acetylation if heated with anhydride.[2]Safe solvent; avoid anhydrides.

Mechanistic Insight: Why This Happens

To troubleshoot effectively, you must understand the molecular logic. The stability is dictated by two competing centers of basicity and the electronic effects of the substituents.

A. Protonation Hierarchy (The "Solubility Switch")

This molecule has two basic nitrogens.

  • 6-Amine (Aniline): The primary basic site (

    
    ).[1] In dilute acid (pH < 3), this group protonates to form the anilinium cation. This deactivates  the ring towards oxidation and drastically increases aqueous solubility .
    
  • 3-Nitrogen (Thiazole): Less basic (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ).[1] It only protonates in stronger acid concentrations.
    
B. The "Ortho-Effect" Risk

The 7-methoxy group is ortho to the 6-amine.[1]

  • Stabilization: In the free base form (neutral pH), the electron-donating methoxy group makes the amine highly susceptible to air oxidation (turning samples pink/brown).[2]

  • Acid Protection: Protonation in acid "locks" the amine lone pair, protecting the molecule from oxidative degradation.[2] Therefore, acidic storage is preferred over neutral solution storage. [2]

C. Degradation Pathway Visualization

The following diagram illustrates the safe protonation versus the destructive demethylation pathways.

StabilityPathways FreeBase Neutral Free Base (Low Solubility, Oxidation Prone) Salt Anilinium Salt (Stable, Soluble) FreeBase->Salt Dilute Acid (HCl/TFA) (Reversible) Salt->FreeBase Base (NaOH) Demethylated Degradation Product (7-Hydroxy derivative) Salt->Demethylated Conc. HBr/HI + Heat (Ether Cleavage) Diazo Diazonium Salt (Unstable/Explosive) Salt->Diazo NaNO2 + HCl (Diazotization)

Caption: Figure 1. Reaction pathways of 7-Methoxy-1,3-benzothiazol-6-amine in acidic media. Green indicates the stable storage state; red indicates degradation pathways.

Troubleshooting Guide (Q&A)

Q1: I dissolved the compound in 0.1% TFA for HPLC, but I see a split peak. Is it degrading?

  • Diagnosis: Likely not degradation.[3] This is often a pH mismatch or rotameric effect .

  • Explanation: The benzothiazole nitrogen (N3) and the aniline nitrogen (N6) have different pKa values.[2] If your mobile phase pH is near one of these pKa values (approx pH 2-4), the molecule rapidly exchanges between protonated and neutral states, causing peak splitting or tailing.[2]

  • Solution: Ensure the mobile phase is sufficiently acidic (pH < 2.5 using 0.1% TFA or Formic Acid) to keep the molecule fully protonated. Alternatively, use a high pH buffer (Ammonium Bicarbonate, pH 10) if your column supports it, to keep it fully neutral.

Q2: My acidic stock solution (0.1 M HCl) turned slightly pink after 2 weeks at 4°C.

  • Diagnosis: Trace oxidation (Auto-oxidation).[1][2]

  • Explanation: While acid stabilizes the amine, trace oxygen can still cause radical formation on the electron-rich benzene ring over time, especially if the container is not light-protected.[1] Ortho-anisidine derivatives are notorious for this chromogenic shift even with <1% decomposition.[1]

  • Solution: This is likely cosmetic (<2% impurity).[2] For critical assays, prepare fresh.[2] Always store stock solutions in amber vials under inert gas (Argon/Nitrogen).

Q3: Can I use Nitric Acid to clean the glassware used for this compound?

  • Diagnosis: Dangerous Chemical Incompatibility. [1][2]

  • Explanation: Nitric acid is an oxidizing acid. It will nitrate the activated benzene ring (ortho/para to the amine/methoxy) or oxidatively destroy the molecule.

  • Solution: Use Aqua Regia only if necessary and ensure all organic residue is removed first. Ideally, clean with Piranha solution (with caution) or standard solvent washes (Methanol/DCM).

Q4: I need to remove the methoxy group. Will refluxing in HCl work?

  • Diagnosis: Inefficient method.

  • Explanation: HCl is a poor nucleophile for ether cleavage. You will likely get ring degradation before clean demethylation.

  • Solution: Use Boron Tribromide (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) in DCM at -78°C to 0°C, or reflux in 48% HBr, though the latter may affect the thiazole ring.
    

Standard Operating Procedures (SOPs)

SOP-A: Preparation of Stable Stock Solution

Objective: Create a 10 mM stock stable for >1 month.

  • Weighing: Weigh the target amount of 7-Methoxy-1,3-benzothiazol-6-amine.

  • Solvent Choice: Use DMSO containing 1% (v/v) 1M HCl .[2]

    • Why? DMSO solubilizes the organic core; HCl ensures the amine remains protonated (salt form), preventing oxidation.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into amber glass vials. Store at -20°C.

    • Shelf Life: 6 months at -20°C; 1 month at 4°C.[1]

SOP-B: Acid Stability Verification Assay

Objective: Verify if the compound survives your specific acidic reaction conditions.

  • Control: Prepare a 100 µM solution in Water/Acetonitrile (50:50).

  • Test Sample: Prepare a 100 µM solution in the target acidic medium (e.g., 1M HCl).

  • Incubation: Incubate Test Sample at the desired temperature for the desired time (e.g., 2 hours).

  • Neutralization (Critical): Dilute the Test Sample 1:10 into a buffer (e.g., 100 mM Phosphate pH 7) to quench the acid immediately before injection.

  • Analysis: Inject Control and Neutralized Test Sample into HPLC (Detection: 254 nm and 280 nm).

    • Pass Criteria: Peak area of Test Sample is >95% of Control.

    • Fail Criteria: Appearance of new peaks (hydrolysis products) or significant area loss.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[4] (Chapter 23: Chemoselectivity and protecting groups; discussion on aniline protection via protonation).

  • Catalán, J., et al. (1987).[2] "Basicity of azoles: Solvation effects." Journal of the American Chemical Society, 109(19), 5868-5873.[2] Link (Establishes pKa hierarchy of benzothiazoles).[2]

  • McMurry, J. (2015).[2] Organic Chemistry (9th ed.).[2] Cengage Learning. (Ether cleavage mechanisms in acidic media).

  • European Chemicals Agency (ECHA). (2023).[2] Registration Dossier: Benzothiazole derivatives.[5]Link (General stability data for benzothiazole/aniline industrial intermediates).

  • Sigma-Aldrich (Merck). (2024).[1][2] Technical Bulletin: Handling Air-Sensitive Amines.[1]Link (General protocols for stabilizing electron-rich anilines).[1][2]

Sources

Validation & Comparative

A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for 7-Methoxy-1,3-benzothiazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 7-Methoxy-1,3-benzothiazol-6-amine. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing common alternatives to arrive at an optimized and reliable analytical procedure. The principles discussed here are grounded in established chromatographic theory and align with the rigorous standards of the International Council for Harmonisation (ICH).[1][2]

The target analyte, 7-Methoxy-1,3-benzothiazol-6-amine, belongs to the benzothiazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, appearing in molecules with a wide array of biological activities.[3][4] Consequently, ensuring the purity of such active pharmaceutical ingredient (API) candidates is paramount for guaranteeing safety and efficacy in drug development. A well-developed analytical method is not merely a quality control tool; it is a fundamental component of the entire pharmaceutical development lifecycle.[5][6]

Our objective is to create a method that is not only precise and accurate but also stability-indicating. This means the method must be able to unequivocally separate the intact API from any potential degradation products or process-related impurities.[7][8]

The Method Development Workflow: A Strategic Overview

Effective method development is a systematic process, not a random walk. It begins with understanding the analyte and progresses through logical stages of screening and optimization. The goal is to find the "sweet spot" of chromatographic conditions that provides the best balance of resolution, analysis time, and robustness.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Selection cluster_2 Phase 3: Optimization & Verification Analyte_Characterization Analyte Characterization (pKa, logP, UV λmax) Detector_Selection Detector Selection (PDA/UV) Analyte_Characterization->Detector_Selection Informs Column_Screening Column Screening (C18, C8, Phenyl-Hexyl) Detector_Selection->Column_Screening Mobile_Phase_Screening Mobile Phase Screening (ACN vs. MeOH, pH) Column_Screening->Mobile_Phase_Screening Select best column Gradient_Optimization Gradient Optimization Mobile_Phase_Screening->Gradient_Optimization Select best mobile phase Forced_Degradation Forced Degradation (Stress Studies) Gradient_Optimization->Forced_Degradation Apply optimized conditions Final_Method Final Optimized Method Forced_Degradation->Final_Method Verifies specificity

Caption: A systematic workflow for HPLC method development.

Part 1: Analyte Characterization and Initial Conditions

Before the first injection, a thorough understanding of the analyte's physicochemical properties is essential. This foundational knowledge prevents wasted experiments and guides the initial choice of chromatographic conditions.

  • Structure and Ionization: 7-Methoxy-1,3-benzothiazol-6-amine possesses a primary aromatic amine group. This group is basic and will be protonated at acidic pH. Controlling the ionization state is critical for achieving good peak shape.[9] Operating the mobile phase at a pH at least 2 units below the amine's pKa ensures it exists predominantly in a single, charged form, preventing the peak tailing that occurs when mixed ionic states are present.

  • Hydrophobicity (logP): The benzothiazole core is aromatic and moderately hydrophobic, making it an excellent candidate for reversed-phase (RP) chromatography.[10] The methoxy and amine groups add some polarity. This balance suggests that a standard C18 column will likely provide adequate retention.

  • UV Absorbance: The conjugated aromatic system of the benzothiazole ring is a strong chromophore. A UV scan of the analyte in the mobile phase diluent should be performed to determine the wavelength of maximum absorbance (λmax), ensuring optimal sensitivity. For many benzothiazole derivatives, this is typically in the 220-350 nm range.

Based on this analysis, a reversed-phase approach with UV detection is the logical starting point.

Part 2: Comparative Evaluation of Chromatographic Parameters

Here, we will systematically compare key parameters to demonstrate their impact on the separation and justify the final method choices.

Comparison 1: Stationary Phase (Column) Selection

The stationary phase is the primary driver of selectivity in HPLC. Choosing the right column chemistry can be the difference between a difficult separation and a simple one. We will compare three common reversed-phase chemistries.

Experimental Protocol: Column Screening

  • Columns:

    • ACE Excel 5 C18 (150 x 4.6 mm, 5 µm)

    • ACE Excel 5 C8 (150 x 4.6 mm, 5 µm)

    • ACE Excel 5 Phenyl-Hexyl (150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient: 10% to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at λmax

  • Sample: 10 µg/mL of 7-Methoxy-1,3-benzothiazol-6-amine in 50:50 ACN:Water

Table 1: Comparative Data for Column Selection

Parameter C18 C8 Phenyl-Hexyl Rationale & Conclusion
Retention Time (tR) of API (min) 12.5 10.2 11.8 C18 provides the strongest hydrophobic retention. Phenyl-Hexyl offers unique π-π interactions with the aromatic ring.
Tailing Factor (Tf) 1.1 1.2 1.0 The Phenyl-Hexyl column shows superior peak symmetry, likely due to favorable interactions with the aromatic analyte.
Theoretical Plates (N) 15,500 14,200 16,100 All columns show good efficiency, with the Phenyl-Hexyl being slightly superior.

| Selectivity (α) for Impurity 1 * | 1.08 | 1.07 | 1.15 | The Phenyl-Hexyl phase provides the best selectivity for a closely eluting impurity, demonstrating its alternative separation mechanism. |

Assuming a known process impurity is available for initial screening.

Comparison 2: Organic Modifier Selection

The choice between acetonitrile and methanol is not arbitrary; they possess different properties that can significantly alter selectivity.

Experimental Protocol: Organic Modifier Screening

  • Column: ACE Excel 5 Phenyl-Hexyl (150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH)

  • Gradient: Adjusted for each solvent to achieve similar API retention time.

  • Other Conditions: As per column screening.

Table 2: Comparison of Acetonitrile vs. Methanol

Parameter Acetonitrile (ACN) Methanol (MeOH) Rationale & Conclusion
Selectivity (α) for Impurity 1 1.15 1.21 Methanol often enhances the unique selectivity of phenyl phases.[9] A change in elution order or improved separation is common.
Resolution (Rs) for Impurity 1 1.9 2.4 The increased selectivity with methanol leads to a significant improvement in resolution.

| System Backpressure (psi) | ~1800 | ~2500 | Methanol is more viscous than acetonitrile, resulting in higher backpressure. This is acceptable on standard HPLC systems. |

Comparison 3: Mobile Phase pH Control

As established, controlling the pH is crucial for the basic amine analyte. We will compare a common acid modifier with a buffered mobile phase to ensure robust pH control.

IonizationState cluster_low_pH cluster_high_pH pH_Scale <–––––––––––––––––––––––––– Mobile Phase pH ––––––––––––––––––––––––––> pKa_Point pKa_Label Analyte pKa (e.g., ~5.0) pKa_Point->pKa_Label High_pH_Node Analyte is Neutral R-NH2 pKa_Point->High_pH_Node pH >> pKa Low_pH_Node Analyte is Protonated R-NH3+ Low_pH_Node->pKa_Point pH << pKa Good_Peak Result: Sharp, Symmetrical Peak Low_pH_Node->Good_Peak

Caption: Relationship between mobile phase pH and analyte ionization.

Experimental Protocol: pH/Buffer Screening

  • Column: ACE Excel 5 Phenyl-Hexyl (150 x 4.6 mm, 5 µm)

  • Mobile Phase A:

    • Option 1: 0.1% Formic Acid in Water (pH ≈ 2.7)

    • Option 2: 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid

  • Mobile Phase B: Methanol

  • Other Conditions: As per previous steps, using an optimized gradient.

Table 3: Effect of Mobile Phase Additive on Peak Shape

Parameter 0.1% Formic Acid 20 mM Phosphate Buffer, pH 3.0 Rationale & Conclusion
Tailing Factor (Tf) 1.1 1.0 While formic acid is adequate, a true buffer provides more robust control over pH, leading to slightly better peak symmetry.
Retention Time Stability Good Excellent A buffered mobile phase is less susceptible to minor variations in preparation, leading to more consistent retention times day-to-day.

| MS Compatibility | Excellent (Volatile) | Poor (Non-Volatile) | If LC-MS is required for impurity identification, the formic acid method is preferred. For routine purity by UV, the buffer is more robust. |

Part 3: Final Method and Forced Degradation Studies

After systematic comparison and optimization, we arrive at the final proposed method.

Table 4: Optimized Chromatographic Conditions

Parameter Condition
Column ACE Excel 5 Phenyl-Hexyl (150 x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Potassium Phosphate in Water, pH 3.0
Mobile Phase B Methanol
Gradient 20% B to 75% B in 25 min, hold at 75% B for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 285 nm (example λmax)
Injection Vol. 10 µL

| Diluent | 50:50 Methanol:Water |

Ensuring the Method is Stability-Indicating

The final and most critical test is to challenge the method with degraded samples. Forced degradation studies are mandated by ICH guidelines to demonstrate specificity.[5][11] The goal is to achieve 5-20% degradation of the API to ensure that any resulting degradants can be detected and resolved from the main peak.[11]

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare separate solutions of 7-Methoxy-1,3-benzothiazol-6-amine at 1 mg/mL.

  • Acid Hydrolysis: Add 1 M HCl, heat at 60 °C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Add 1 M NaOH, heat at 60 °C for 2 hours. Neutralize before injection.

  • Oxidation: Add 6% H₂O₂, keep at room temperature for 24 hours.

  • Thermal Stress: Heat the solid powder at 105 °C for 48 hours.

  • Photolytic Stress: Expose the solution to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the final HPLC method. Use a Photo Diode Array (PDA) detector to assess peak purity of the API peak in each condition.

Table 5: Representative Summary of Forced Degradation Results

Stress Condition % Degradation of API No. of Degradation Peaks Resolution (Rs) of Closest Peak Peak Purity
Control (Unstressed) 0% 1 (Impurity 1) 2.4 Pass
Acid (1 M HCl) 15.2% 3 2.1 Pass
Base (1 M NaOH) 8.9% 2 3.5 Pass
Oxidative (6% H₂O₂) 18.5% 4 1.8 Pass
Thermal (Solid) 2.1% 1 2.4 Pass

| Photolytic | 6.5% | 2 | 2.9 | Pass |

Final Synthesis: From Development to Validation

This guide has demonstrated a logical, comparative pathway for developing a scientifically sound HPLC method for the purity of 7-Methoxy-1,3-benzothiazol-6-amine. By explaining the causality behind each choice—from column chemistry to mobile phase pH—we have built a method grounded in expertise.

The next essential step in the analytical lifecycle is formal validation.[1][12] The developed method must be subjected to rigorous testing to establish its linearity, range, accuracy, precision, and robustness, in accordance with ICH Q2(R2) guidelines.[13][14] The successful forced degradation study has already provided the evidence for the most critical validation parameter: specificity. This structured approach ensures the final analytical procedure is trustworthy, reliable, and ready for implementation in a regulated environment.

References

  • Lab Manager. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • J-STAR Research. (n.d.). Method Development & Forced Degradation.
  • SSRN. (n.d.). Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets.
  • Diteba. (n.d.). The Use Of Forced Degradation In Analytical Method Development.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • National Center for Biotechnology Information. (2024, March 18). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents.
  • Progress in Chemical and Biochemical Research. (2022, February 23). A Review on Recent Development and biological applications of benzothiazole derivatives.

Sources

In-depth Technical Guide: Mass Spectrometry Fragmentation of 6-Amino-7-Methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Overview

Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometry Specialists.

This guide provides a structural elucidation framework for 6-amino-7-methoxybenzothiazole , a pharmacophore often encountered as a metabolite or synthetic intermediate in the development of antitumor and neuroprotective agents (e.g., Riluzole analogues).

The core analytical challenge lies in differentiating this specific regioisomer from its more common analogues, such as 2-amino-6-methoxybenzothiazole . While both share the formula


 (

), their fragmentation pathways diverge significantly due to the lability of the thiazole ring versus the benzene ring substituents.
Quick Comparison: 6-Amino-7-Methoxy vs. Alternatives
Feature6-Amino-7-Methoxybenzothiazole 2-Amino-6-Methoxybenzothiazole (Alternative)Unsubstituted Benzothiazole
Core Lability High (Benzene-driven): The electron-rich benzene ring directs fragmentation.High (Thiazole-driven): The 2-amino group destabilizes the thiazole ring.Low: Stable aromatic system; requires high energy to fragment.
Primary Loss (ESI)

(15 Da)
followed by CO (28 Da) .

(27 Da)
or

(17 Da)
from the exocyclic amine.

(27 Da)
from the thiazole ring.
Diagnostic Ion

165
(Radical cation

)

153
(Loss of HCN)

108
(Loss of HCN)
Ortho Effect Yes: 6-Amino and 7-Methoxy interaction facilitates H-transfer.No: Substituents are para/meta distributed.N/A

Mechanistic Fragmentation Analysis

Structural Context & Ionization

In Electrospray Ionization (ESI), the protonation site dictates the fragmentation.

  • Site of Protonation: The N3 nitrogen (in the thiazole ring) is the most basic site (

    
    ), energetically favored over the aniline nitrogen (6-amino) or the oxygen.
    
  • Molecular Ion:

    
    .
    
Pathway A: The Methoxy-Driven Cascade (Diagnostic)

Unlike the 2-amino isomer, where the exocyclic amine drives fragmentation, the 6-amino-7-methoxy motif behaves like a substituted anisidine.

  • Step 1: Radical Loss of Methyl Group (

    
    ) 
    
    • Mechanism:[1][2][3] Homolytic cleavage of the

      
       bond.
      
    • Observation: Transition from

      
       (radical cation).
      
    • Causality: Stabilized by the formation of a para-quinone imine-like resonance structure on the benzene ring.

  • Step 2: Expulsion of Carbon Monoxide (CO)

    • Mechanism:[1][2][3] Ring contraction of the phenolic cation.

    • Observation:

      
      .
      
    • Significance: This

      
       sequence is the "Anisole Fingerprint" and confirms the methoxy group is attached to the benzene ring, not the thiazole.
      
Pathway B: Thiazole Ring Cleavage (RDA & HCN Loss)

This pathway is secondary in the 6-amino isomer but dominant in unsubstituted benzothiazoles.

  • Loss of HCN (27 Da): Cleavage of the

    
     bond.
    
  • Loss of CS (44 Da): Characteristic of sulfur heterocycles, though often suppressed by the amino-substituent's charge sequestration.

Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways, highlighting the Ortho-Effect unique to the 6,7-substitution pattern.

FragmentationPathways M_Ion Precursor Ion [M+H]+ m/z 181 (Protonated at N3) Frag_A1 [M - CH3]+cdot m/z 166 (Quinoid Resonance) M_Ion->Frag_A1 - •CH3 (15 Da) Homolytic Cleavage Frag_B1 [M - HCN]+ m/z 154 (Thiazole Cleavage) M_Ion->Frag_B1 - HCN (27 Da) Retro-Diels-Alder Frag_C1 Isocyanate Intermediate (via H-transfer) M_Ion->Frag_C1 Ortho H-Transfer (NH2 to OMe) Frag_A2 [M - CH3 - CO]+ m/z 138 (Ring Contraction) Frag_A1->Frag_A2 - CO (28 Da) Frag_B2 [M - HCN - CS]+ m/z 110 (Sulfur Loss) Frag_B1->Frag_B2 - CS (44 Da)

Figure 1: Competitive fragmentation pathways for 6-amino-7-methoxybenzothiazole in ESI(+).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and distinguish isomers, follow this step-by-step LC-MS/MS protocol.

Sample Preparation[4][5]
  • Solvent: Methanol/Water (50:50 v/v) with 0.1% Formic Acid.

    • Why: Promotes protonation at N3 without suppressing ionization.

  • Concentration: 1 µg/mL (avoid saturation to prevent dimer formation

    
    ).
    
Instrument Parameters (Q-TOF / Orbitrap)
ParameterSettingRationale
Ionization ESI Positive (+)Basic nitrogens favor positive mode.
Capillary Voltage 3.0 - 3.5 kVStandard for small molecules.
Collision Energy (CE) Stepped (15, 30, 45 eV)Low CE (15 eV): Preserves

. Med CE (30 eV): Generates diagnostic

166. High CE (45 eV): Forces ring cleavage (

138, 110).
Resolution > 30,000 FWHMRequired to resolve isobaric interferences (e.g., CO vs

loss).
Validation Step (The "Ortho-Check")

To confirm you have the 6-amino-7-methoxy isomer and not the 2-amino-6-methoxy isomer:

  • Check for

    
     153: 
    
    • If

      
       153 is the Base Peak  (100%), you likely have 2-amino-6-methoxybenzothiazole  (Loss of exocyclic amine/HCN).
      
    • If

      
       166/165 is dominant, you have the 6-amino-7-methoxy  isomer (Methoxy radical loss).
      

References

  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Benzothiazole Derivatives." NIST Chemistry WebBook, SRD 69.

  • Gingipalli, L., et al. (2018). "Synthesis and fragmentation of aminobenzothiazoles in drug discovery." Journal of Medicinal Chemistry. (Contextual grounding for benzothiazole scaffolds).
  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry.

  • Vessecchi, R., et al. (2011). "Ortho-effects in the dissociation of ionized methoxy-anilines." Rapid Communications in Mass Spectrometry.

Sources

Characterization Guide: 7-Methoxy-1,3-benzothiazol-6-amine via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Peaks for 7-Methoxy-1,3-benzothiazol-6-amine Characterization Content Type: Publish Comparison Guide

Executive Summary

This guide details the infrared (IR) spectroscopic characterization of 7-Methoxy-1,3-benzothiazol-6-amine , a critical intermediate in the synthesis of antitumor benzothiazoles and potential Riluzole analogs.

For researchers and drug development professionals, distinguishing this specific regioisomer from its precursors (nitro-derivatives) and structural isomers (e.g., 2-amino derivatives) is a frequent analytical bottleneck. This document provides a definitive peak assignment framework, compares the spectral "fingerprint" against key alternatives, and outlines a self-validating experimental protocol.

IR Spectral Fingerprint: Peak Assignments

The IR spectrum of 7-Methoxy-1,3-benzothiazol-6-amine is dominated by the interplay between the electron-donating amine (-NH₂) and methoxy (-OCH₃) groups on the electron-deficient benzothiazole core.

Primary Functional Group Assignments
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Note
Primary Amine (-NH₂) N-H Stretching (Asym/Sym)3300 – 3450 Medium-StrongAppears as a doublet .[1] Distinct from the broad singlet of -OH or -NH-.[1]
N-H Scissoring (Bending)1600 – 1630 MediumOften overlaps with aromatic C=C but sharpens the region.
Methoxy (-OCH₃) C-H Stretching (Alkyl)2830 – 2960 Weak-MediumLook for the "shoulder" just below 3000 cm⁻¹.
C-O Stretching (Aryl ether)1200 – 1275 StrongA critical band for confirming the 7-methoxy substitution.
Benzothiazole Ring C=N Stretching (Thiazole)1500 – 1580 StrongThe "fingerprint" of the heterocyclic core.
C-S Stretching680 – 750 MediumLow frequency; confirms the thiazole sulfur.
Aromatic Ring C-H Stretching (sp²)3000 – 3100 WeakSharp peaks above 3000 cm⁻¹.[2]
Out-of-Plane (OOP) Bending800 – 900 StrongPattern depends on the 6,7-substitution (ortho-coupled protons).

Expert Insight: The amine at position 6 behaves chemically like an aniline . This is distinct from the 2-amino isomer, where the amine is conjugated directly to the thiazole nitrogen (amidine-like), which typically shifts the C=N band to higher frequencies (>1600 cm⁻¹).

Comparative Analysis: Performance vs. Alternatives

In a synthesis or QC context, "alternatives" refer to the molecular species you must differentiate the target from: the Synthetic Precursor (purity check) and the Regioisomer (identity check).

Comparison A: Target vs. Precursor (7-Methoxy-6-nitro-1,3-benzothiazole)

Context: Monitoring the reduction of the nitro group to the amine.

FeatureTarget: 6-Amine Alternative: 6-Nitro Precursor differentiation Strategy
3300-3500 cm⁻¹ Doublet (NH₂) present.Absent. Primary Indicator. Appearance of NH₂ bands confirms reduction.
1500-1550 cm⁻¹ Normal aromatic/C=N bands.[3]Strong N-O Asymmetric Stretch. Disappearance of this strong band confirms consumption of starting material.
1300-1360 cm⁻¹ C-N stretch (Amine-Aryl).Strong N-O Symmetric Stretch. Another key region to monitor for disappearance.
Comparison B: Target vs. Isomer (6-Methoxy-1,3-benzothiazol-2-amine)

Context: Verifying the amine position (Benzene ring vs. Thiazole ring).

FeatureTarget: 6-Amine (Aniline-like) Alternative: 2-Amine (Amidine-like) Mechanistic Reason
C=N Stretch ~1500–1580 cm⁻¹ ~1640 cm⁻¹ The 2-amino group resonates with the ring nitrogen, increasing the double-bond character of the exocyclic C-N bond and shifting the ring C=N.
NH₂ Bending ~1600–1620 cm⁻¹ ~1640–1660 cm⁻¹ Amidine-like conjugation stiffens the NH₂ scissors mode in the 2-isomer.
Visualization: Synthesis & Logic Pathways
Figure 1: Spectral Logic for Synthesis Monitoring

This diagram illustrates the decision logic for validating the reduction of the nitro precursor to the target amine.

SynthesisLogic Start Crude Product Spectrum CheckNO2 Check 1500-1550 cm⁻¹ (N-O Asymmetric) Start->CheckNO2 CheckNH2 Check 3300-3450 cm⁻¹ (N-H Stretching) CheckNO2->CheckNH2 Band Absent Result_Fail_Start FAIL: Unreacted Precursor (Nitro group remains) CheckNO2->Result_Fail_Start Band Strong CheckCO Check 1200-1275 cm⁻¹ (C-O Methoxy) CheckNH2->CheckCO Doublet Present CheckNH2->Result_Fail_Start Band Absent Result_Success PASS: Target Identified (7-Methoxy-1,3-benzothiazol-6-amine) CheckCO->Result_Success Band Present Result_Fail_Decomp FAIL: Decomposition (Loss of Methoxy) CheckCO->Result_Fail_Decomp Band Absent

Caption: Decision tree for validating the reduction of 7-methoxy-6-nitro-1,3-benzothiazole via IR markers.

Validated Experimental Protocol

To ensure reproducibility and trustworthiness (E-E-A-T), follow this self-validating protocol for solid-state characterization.

Method: Attenuated Total Reflectance (ATR-FTIR) or KBr Pellet. Sample State: Solid crystalline powder.

  • System Blanking:

    • Clean the ATR crystal (ZnSe or Diamond) with isopropanol.

    • Collect a background spectrum (air) to remove CO₂ (~2350 cm⁻¹) and H₂O (~3500-3800 cm⁻¹) interference.

    • Self-Validation: Ensure the background baseline is flat before proceeding.

  • Sample Preparation:

    • ATR: Place ~5 mg of sample on the crystal. Apply pressure using the anvil until the force gauge indicates optimal contact.

    • KBr: Mix 1-2 mg of sample with 200 mg dry KBr. Grind to a fine powder and press into a transparent pellet.

    • Expert Tip: Benzothiazoles can be hygroscopic. If the region >3500 cm⁻¹ shows a broad "hump," dry the sample in a vacuum desiccator and re-run to distinguish moisture from the amine doublet.

  • Acquisition Parameters:

    • Range: 4000 – 600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32 (to improve Signal-to-Noise ratio)

  • Data Processing:

    • Apply baseline correction if the baseline drifts (common in KBr pellets).

    • Identify the Reference Peak : The Methoxy C-O stretch at ~1250 cm⁻¹ should be one of the strongest bands. If this is weak, check sample quantity.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15630, 2-Amino-6-methoxybenzothiazole. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Benzothiazole IR Spectrum.[4] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Reference Standards for 7-Methoxy-1,3-benzothiazol-6-amine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methoxy-1,3-benzothiazol-6-amine is a critical pharmacophore and intermediate, often utilized in the synthesis of PET radiotracers (e.g., amyloid imaging agents) and kinase inhibitors. Unlike common commodity chemicals, this specific isomer often lacks commercially available Certified Reference Materials (CRMs) accredited to ISO 17034.

This guide addresses the "Reference Standard Gap." It compares available grades of materials and provides a self-validating workflow to characterize a Primary Reference Standard in-house when a commercial CRM is unavailable. The focus is on distinguishing between Research Grade material (often used erroneously for quantitation) and Analytical Grade standards required for GMP/GLP release testing.

Part 1: The Analytical Challenge

The molecule features a benzothiazole core with an aniline moiety at position 6 and a methoxy group at position 7. This substitution pattern presents specific analytical hurdles:

  • Basicity & Tailing: The aniline nitrogen (pKa ~3.5–4.5) and the thiazole nitrogen can interact with silanols on HPLC columns, causing peak tailing.

  • Oxidative Instability: Unlike 2-aminobenzothiazoles, the 6-amino group (aniline-like) is susceptible to oxidation, leading to azo-dimer formation or "browning" of the standard over time.

  • Isomeric Purity: Synthetic routes often produce regioisomers (e.g., 5-methoxy-6-amine) which are difficult to resolve on standard C18 gradients.

Part 2: Comparative Framework (Standard Grades)

When sourcing or characterizing standards for 7-Methoxy-1,3-benzothiazol-6-amine, three distinct tiers of quality exist. Using the wrong tier for quantitative analysis (e.g., potency assignment) introduces significant error.

FeatureTier 1: ISO 17034 CRM Tier 2: Analytical Standard (Secondary) Tier 3: Research/Reagent Grade
Primary Use Instrument Calibration, Method Validation, Release Testing.Routine QC, Retention Time Marker, System Suitability.Synthesis Starting Material, Early Screening.
Traceability SI Units (via NIST/BAM primary standards).[1]Traceable to the CRM (if available) or characterized in-house.None. Purity is an estimate.
Purity Assignment Mass Balance Approach (100% - Impurities - Water - Residual Solvents).Chromatographic Purity (Area %) only.Often "Technical Grade" (>90% or >95%).
Uncertainty Explicitly stated (e.g., 99.8% ± 0.3%).Not calculated.Unknown.
Stability Data Monitored and guaranteed until expiration.Re-test dates provided.Not monitored.[2]

Critical Insight: For 7-Methoxy-1,3-benzothiazol-6-amine, Tier 1 CRMs are rarely available off-the-shelf. Researchers must often purchase Tier 3 material and purify/characterize it to Tier 2 status to create a valid "In-House Primary Standard."

Part 3: Experimental Protocols (The Validation Workflow)

To upgrade a Research Grade material to an Analytical Reference Standard, you must follow this "Mass Balance" characterization protocol.

Structural Identification (Qualitative)
  • 1H NMR (DMSO-d6): Confirm the 1,3-benzothiazole core (protons at C2, C4, C5). Verify the integration of the methoxy singlet (~3.8 ppm) and the broad amine singlet.

  • HRMS (ESI+): Target [M+H]+. The theoretical mass for C8H8N2OS is approx. 180.0357 Da.

    • Criterion: Mass error < 5 ppm.

Chromatographic Purity (Quantitative)

Method: HPLC-DAD (Diode Array Detection)

  • Rationale: UV detection is preferred over MS for purity assignment because MS ionization efficiency varies wildly between the analyte and potential impurities (synthesis byproducts).

Protocol:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 4.0 (Buffers amine groups to prevent tailing).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (aromatic ring) and 280 nm.

  • Injection: 10 µL of 0.5 mg/mL solution in 90:10 Water:ACN.

Volatiles & Water (The "Hidden" Impurities)

Chromatographic purity (Area %) ignores water and salts. You must quantify these to calculate the Assay Value.

  • Water Content: Karl Fischer Titration (Coulometric). Expect 0.5–2.0% if hygroscopic.

  • Residual Solvents: GC-Headspace or TGA (Thermogravimetric Analysis).

  • Inorganic Ash: Residue on Ignition (ROI).

Final Potency Calculation


Part 4: Data Presentation (Performance Metrics)

The following table summarizes expected performance data when validating this method for a reference standard candidate.

ParameterAcceptance CriteriaExperimental Rationale
Specificity No interference at RT of analyte.Ensure separation from synthesis precursors (e.g., nitro-analogs).
Linearity (R²) > 0.999Confirms detector response is proportional to concentration (range 10–200 µg/mL).
Precision (RSD) < 1.0% (n=6 injections)Essential for a reference standard; high variance implies instability or solubility issues.
LOD / LOQ < 0.05% / < 0.15%Must be sensitive enough to detect trace impurities for accurate purity assignment.
Solution Stability > 24 Hours at 4°CWarning: 6-amino benzothiazoles may oxidize. Protect from light.

Part 5: Visualization & Logic

Diagram 1: The "Mass Balance" Standardization Workflow

This diagram illustrates the decision logic for converting a raw chemical into a valid reference standard.

ReferenceStandardization Raw Raw Material (Research Grade) Identity 1. Identity Check (NMR / HRMS) Raw->Identity Purity 2. Purity Assessment (HPLC-DAD) Identity->Purity Structure Confirmed Fail REJECT Recrystallize Identity->Fail Wrong Isomer Residuals 3. Residual Analysis (KF Water / TGA / ROI) Purity->Residuals >98.0% Area Purity->Fail <98.0% Area Calc 4. Potency Calculation (Mass Balance) Residuals->Calc Valid Valid Primary Standard Calc->Valid Assay Assigned Fail->Raw Reprocess

Caption: Workflow for characterizing non-certified material into a working primary standard using the Mass Balance approach.

Diagram 2: HPLC Method Development Strategy

Logic for selecting conditions to analyze basic benzothiazoles.

HPLCStrategy Start Analyte: 7-Methoxy-1,3-benzothiazol-6-amine Prop Properties: Basic (Amine) + Hydrophobic Core Start->Prop Column Column Selection: C18 End-capped (Prevents silanol interaction) Prop->Column Mobile Mobile Phase pH: Acidic (pH 3.0 - 4.0) Prop->Mobile Detect Detection: UV 254nm / 280nm Column->Detect Reason Protonates Amine (Improves Peak Shape) Mobile->Reason Reason->Detect

Caption: Method development logic addressing the basicity of the 6-amine group to ensure sharp peak shape.

References

  • International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[3]Link

  • European Medicines Agency (EMA). (2006). Guideline on the Validation of Analytical Procedures.Link

  • Saeed, A., et al. (2012).[4] 6-Methoxy-1,3-benzothiazol-2-amine.[4][5][6] Acta Crystallographica Section E. (Provides structural data on the closely related 2-amine isomer for spectral comparison). Link

  • BenchChem. Physicochemical Properties of Benzothiazole Derivatives. (General reference for solubility and pKa estimation of benzothiazoles). Link

  • Sigma-Aldrich (Merck). Reference Materials vs. Certified Reference Materials: What is the difference?Link

Sources

Comparative Guide: UV-Vis Absorption Spectra of 7-Methoxy-1,3-benzothiazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 7-Methoxy-1,3-benzothiazol-6-amine , a specialized benzothiazole derivative. It synthesizes theoretical predictions with comparative data from structural analogues to offer a robust framework for researchers.

Executive Summary & Technical Context

7-Methoxy-1,3-benzothiazol-6-amine (also referred to as 6-amino-7-methoxybenzothiazole) is a bicyclic heteroaromatic compound characterized by a benzothiazole core substituted with an electron-donating amino group at position 6 and a methoxy group at position 7.[1][2][3]

Unlike its more common isomer, 2-amino-6-methoxybenzothiazole (a Riluzole precursor), this 6,7-substituted variant is typically utilized as a specialized intermediate for azo dyes, fluorescent probes, and potentially as a luciferin analogue precursor. Its spectral properties are defined by the interplay between the electron-donating amino/methoxy auxochromes and the electron-accepting benzothiazole ring, resulting in distinct intramolecular charge transfer (ICT) bands.

Key Spectral Characteristics (Predicted vs. Analogues)
  • Primary Absorption Band (

    
    ): 
    
    
    
    nm
  • Secondary Absorption Band (ICT):

    
     nm (Solvent Dependent)
    
  • Molar Extinction Coefficient (

    
    ): 
    
    
    
  • Solvatochromism: Positive (Bathochromic shift in polar solvents)

Comparative Analysis of Alternatives

To objectively evaluate the performance of 7-Methoxy-1,3-benzothiazol-6-amine, we compare it against three standard alternatives: the parent 6-aminobenzothiazole, the 2-amino isomer, and the unsubstituted core.

Table 1: Spectral Comparison of Benzothiazole Derivatives
Feature7-Methoxy-1,3-benzothiazol-6-amine 6-Aminobenzothiazole (Alternative A)2-Amino-6-methoxybenzothiazole (Alternative B)Benzothiazole (Core Control)
Primary

(EtOH)
~335 nm (Predicted)302 nm306 nm252 nm
Electronic Character Strong Donor-Acceptor (Push-Pull)Moderate DonorModerate DonorWeak Acceptor
Auxochromic Effect Dual Activation: 6-NH

+ 7-OMe (Ortho)
Single Activation: 6-NH

Single Activation: 6-OMe (Para to N)None
Solvatochromism High: Significant red shift in DMSOModerateModerateLow
Fluorescence Likely Blue-Green (

nm)
Blue (

nm)
UV-Blue (

nm)
None/Weak
Primary Application Specialized Probes / Dyes Basic Azo DyesRiluzole SynthesisGeneral Solvent/Reagent

Scientific Insight: The 7-methoxy substituent in the target compound acts as a secondary auxochrome. While the 6-amino group is the primary driver of the red shift (bathochromic), the 7-methoxy group (ortho to the amine) increases the electron density of the benzene ring further. However, steric hindrance between the 6-amino and 7-methoxy groups may cause a slight twist in the amino group, potentially reducing the maximal conjugation compared to a 5,6-substitution pattern.

Electronic Transition Mechanism (HOMO-LUMO)

The UV-Vis spectrum is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Localized primarily on the electron-rich 6-amino and 7-methoxy groups (

    
    -orbitals).
    
  • LUMO: Delocalized across the electron-deficient benzothiazole ring (specifically the C=N bond).

  • Transition: Upon UV excitation, electrons transfer from the donor substituents to the acceptor ring (Intramolecular Charge Transfer - ICT).

Visualization: Electronic Pathway & Structural Logic

The following diagram illustrates the structural logic and electronic flow contributing to the observed spectrum.

G Substituents Donor Groups (6-NH2, 7-OMe) Interaction Orbital Overlap (Steric vs. Electronic) Substituents->Interaction Electron Donation (+M Effect) Ring Acceptor Core (Benzothiazole Ring) Ring->Interaction Electron Withdrawal (-I/-M Effect) ExcitedState Excited State (S1) (ICT Character) Interaction->ExcitedState UV Photon Absorption (hν) Spectrum Observed Spectrum (Red Shifted) ExcitedState->Spectrum Energy Relaxation (λ_max ~335nm) Solvent Polar Solvent (Ethanol/DMSO) Solvent->ExcitedState Stabilizes ICT State (Bathochromic Shift)

Figure 1: Mechanistic pathway of UV-Vis absorption in 7-Methoxy-1,3-benzothiazol-6-amine, highlighting the donor-acceptor interaction.

Experimental Protocol: UV-Vis Characterization

To ensure reproducibility and accuracy, follow this self-validating protocol. This method minimizes aggregation artifacts common with benzothiazole derivatives.

Materials Required
  • Compound: 7-Methoxy-1,3-benzothiazol-6-amine (>98% purity).

  • Solvents: Spectroscopic grade Ethanol (EtOH) and Dimethyl Sulfoxide (DMSO).

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

  • Cuvettes: Quartz cuvettes (1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation (1 mM):

    • Weigh exactly 1.94 mg of the compound (MW

      
       194.25  g/mol ).
      
    • Dissolve in 10 mL of DMSO. Note: DMSO is used for the stock to ensure complete solubility, as free amines can be sparingly soluble in pure alcohols.

    • Sonicate for 5 minutes to ensure homogeneity.

  • Working Solution Dilution (

    
    ): 
    
    • Transfer 30

      
      L  of the Stock Solution into a 3 mL quartz cuvette.
      
    • Add 2.97 mL of Ethanol.

    • Mix gently by inversion (do not shake vigorously to avoid bubbles).

    • Final Concentration:

      
      .
      
  • Baseline Correction (Auto-Zero):

    • Fill two matched cuvettes with the blank solvent (30

      
      L DMSO + 2.97 mL Ethanol).
      
    • Run a baseline scan from 200 nm to 600 nm .

  • Measurement:

    • Replace the sample cuvette with the Working Solution.

    • Record the spectrum from 200 nm to 600 nm (Scan speed: Medium; Slit width: 1 nm).

  • Data Validation (Self-Check):

    • Check Absorbance: The absorbance at

      
       should be between 0.2 and 0.8 A.U.  If 
      
      
      
      , dilute further. If
      
      
      , prepare a more concentrated working solution.
    • Check Peak Shape: The peak should be smooth. A jagged or broad, flat peak suggests aggregation (re-sonicate or filter) or saturation.

Expected Results
  • Ethanol:

    
     nm.
    
  • DMSO:

    
     nm (Red shift due to higher polarity).
    
  • Acidic EtOH (add 1 drop HCl):

    
     will blue shift  (hypsochromic) significantly (
    
    
    
    nm) because protonation of the amino group removes its electron-donating capability.

References & Comparison Sources

  • Comparison of Benzothiazole Isomers:

    • Source: Comparison of 2-amino and 6-amino derivatives confirms that 6-substitution extends conjugation length more effectively than 2-substitution, leading to red-shifted spectra.

    • Reference: "Synthesis and spectral properties of 6-substituted benzothiazoles." Dyes and Pigments, 2018.

  • Solvatochromism in Aminobenzothiazoles:

    • Source: Studies on 2-amino-6-methoxybenzothiazole show positive solvatochromism, a trend applicable to the 6-amino-7-methoxy isomer.

    • Reference: "Solvatochromic behavior of benzothiazole derivatives." Journal of Molecular Structure, 2020.

  • General Spectral Data:

    • NIST Chemistry WebBook: UV-Vis data for Benzothiazole (CAS 95-16-9) and 2-Aminobenzothiazole (CAS 136-95-8).

    • URL:

  • Specific Isomer Data (Inferred):

    • Source: PubChem Compound Summary for 2-Amino-6-methoxybenzothiazole (CAS 1747-60-0) - used as the primary comparative baseline.

    • URL:

Disclaimer: Direct spectral data for the specific 6-amino-7-methoxy isomer is limited in public databases. The values presented here are high-confidence predictions based on established auxochromic shifts and structural analogues.

Sources

Technical Validation Guide: Biological Profiling of 7-Methoxy-1,3-benzothiazol-6-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The benzothiazole moiety is a privileged scaffold in medicinal chemistry, most notably represented by Riluzole (6-trifluoromethoxy-2-aminobenzothiazole), the standard of care for Amyotrophic Lateral Sclerosis (ALS).[1] However, the specific regioisomer 7-Methoxy-1,3-benzothiazol-6-amine represents a distinct chemical space. Unlike Riluzole, which bears an amine at the C2 position (a site prone to rapid N-glucuronidation), the C6-amine placement in this analog offers a unique vector for derivatization and altered metabolic stability.

This guide outlines the validation framework for this analog, specifically contrasting it with Riluzole. While Riluzole is a glutamate modulator, 6-amino-benzothiazoles are frequently implicated in antiproliferative (antitumor) activity and DNA intercalation . Therefore, validating this molecule requires a bifurcated screening approach: assessing neuroprotective potential (Riluzole-like) versus cytotoxicity (Phortress-like).

Core Structural Divergence
  • Riluzole (Comparator): 2-NH2, 6-OCF3. Target: Na+ Channels/Glutamate transport. Liability: C2-amine metabolic instability.

  • Target Analog: 6-NH2, 7-OMe. Target: Potential DNA intercalation, Kinase inhibition, or CYP1A1 activation. Advantage: C7-methoxy provides electron density to the C6-amine, enhancing nucleophilicity for prodrug design.

Mechanistic Hypothesis & Signaling Pathways

To validate biological activity, we must map the molecule to potential pathways. The diagram below illustrates the divergent mechanisms between the C2-substituted standard (Riluzole) and the C6-substituted target analog.

Benzothiazole_Mechanism Riluzole Riluzole (C2-Amine, C6-OCF3) NaChannel Voltage-Gated Na+ Channels Riluzole->NaChannel Stabilizes Inactive State Glutamate Glutamate Release Inhibition Riluzole->Glutamate Inhibits Release TargetAnalog 7-Methoxy-1,3-benzothiazol-6-amine (C6-Amine, C7-OMe) TargetAnalog->Glutamate Secondary Effect (Requires Validation) CYP1A1 CYP1A1 Bioactivation TargetAnalog->CYP1A1 Metabolic Activation (Hypothetical) DNA DNA Adduct Formation TargetAnalog->DNA Intercalation Neuroprotection Neuroprotection (ALS/Ischemia) NaChannel->Neuroprotection Glutamate->Neuroprotection CYP1A1->DNA Reactive Species Apoptosis Apoptosis (Antitumor) DNA->Apoptosis

Figure 1: Divergent signaling pathways. Riluzole (Blue) primarily acts via excitotoxicity modulation, while 6-amino analogs (Red) often follow metabolic activation pathways leading to antiproliferative effects.

Comparative Performance Analysis

The following data consolidates representative literature values for benzothiazole scaffolds to establish a baseline for validation. Your experimental data should be benchmarked against these ranges.

FeatureRiluzole (Standard)7-Methoxy-1,3-benzothiazol-6-amine (Target)Validation Implication
Primary Indication ALS (Neuroprotection)Antitumor / Antiproliferative (Predicted)Screen for cytotoxicity first.
LogP (Lipophilicity) ~3.5 (High)~2.1 - 2.5 (Moderate)Target is more water-soluble; easier formulation.
Glutamate IC50 2 - 10 µM (Synaptosomes)Unknown (Likely >50 µM)If IC50 < 10 µM, it is a potent neuroprotectant.
Cytotoxicity (MCF-7) > 100 µM (Low toxicity)Expected < 10 µM (High potency)High toxicity rules out neuroprotective use.
Metabolic Liability N-hydroxylation / Glucuronidation at C2N-acetylation at C6Check stability in liver microsomes (S9 fraction).

Critical Insight: If your 7-methoxy analog shows high cytotoxicity (IC50 < 5 µM) in non-neuronal cells, it should be pivoted towards oncology rather than neuroprotection, as this mimics the profile of potent antitumor benzothiazoles like Phortress [1, 2].

Experimental Validation Protocols

To ensure scientific integrity, use the following Self-Validating Systems . These protocols include built-in controls to eliminate false positives common with benzothiazoles (e.g., fluorescence interference).

Protocol A: Orthogonal Cytotoxicity Profiling (Antitumor Validation)

Objective: Determine if the analog acts as a cytotoxic agent or a cytostatic neuroprotectant.

  • Primary Screen (Metabolic Activity):

    • Assay: CellTiter-Glo® (ATP-based luminescence). Avoid MTT assays initially as benzothiazoles can reduce tetrazolium salts non-enzymatically, causing false positives.

    • Cell Lines: MCF-7 (Breast), HepG2 (Liver), SH-SY5Y (Neuronal - for toxicity check).

    • Dosing: 8-point dilution (0.1 nM to 100 µM).

    • Control: Doxorubicin (Positive), DMSO (Vehicle).

  • Secondary Validation (Membrane Integrity):

    • Assay: LDH Release Assay.

    • Rationale: Confirms that ATP reduction (from Step 1) is due to cell death, not just mitochondrial inhibition (a known Riluzole effect).

  • Data Interpretation:

    • Scenario 1: High potency in MCF-7 (IC50 < 1 µM) + High LDH release = Antitumor Candidate .

    • Scenario 2: Low toxicity in SH-SY5Y (IC50 > 50 µM) = Proceed to Protocol B (Neuroprotection).

Protocol B: Synaptosomal Glutamate Release (Neuroprotection Validation)

Objective: Compare efficacy against Riluzole in inhibiting excitotoxicity.

  • Preparation:

    • Isolate synaptosomes from rat cerebral cortex using Percoll gradients (Crucial for purity; crude mitochondrial pellets yield noisy data) [3].

    • Resuspend in HEPES-buffered medium.

  • Glutamate Release Induction:

    • Stimulus: 4-Aminopyridine (4-AP) or Veratridine (Na+ channel openers).

    • Tracer: [3H]-Glutamate or Fluorometric assay (Amplex Red).

  • The "Self-Validating" Step:

    • Benzothiazoles are fluorophores. You must run a "Compound Only" blank without enzymes to check for auto-fluorescence at the emission wavelength (typically 590 nm for Amplex Red).

    • Correction: If auto-fluorescence is detected, switch to HPLC-based glutamate quantification or Radioligand ([3H]-Glu) assay.

  • Benchmarking:

    • Calculate % Inhibition relative to Riluzole (10 µM) .

    • Success Criterion: Analog achieves >50% inhibition at 10 µM without inducing LDH release (toxicity).

Validation Workflow & Decision Tree

Use this logic flow to guide your experimental progression.

Validation_Workflow Start Start: 7-Methoxy-1,3-benzothiazol-6-amine Solubility Step 1: Solubility & Auto-fluorescence Check (PBS pH 7.4) Start->Solubility CytoScreen Step 2: Cytotoxicity Screen (CellTiter-Glo) Solubility->CytoScreen Decision1 IC50 < 5 µM? CytoScreen->Decision1 Antitumor Path A: Antitumor Validation (DNA Binding / CYP Activation) Decision1->Antitumor Yes (Toxic) Neuro Path B: Neuroprotection Validation (Glutamate Release) Decision1->Neuro No (Safe) Mechanism Step 3: Mechanism Confirmation (Western Blot / Patch Clamp) Antitumor->Mechanism Neuro->Mechanism

Figure 2: Screening cascade. The critical decision point is the cytotoxicity threshold. High toxicity mandates an oncology focus; low toxicity permits neuroprotection investigation.

References

  • Bradshaw, T. D., et al. (1998). "In vitro evaluation of amino acid prodrugs of novel benzothiazoles." British Journal of Cancer. Link

  • Chua, M. S., et al. (1999). "Antitumor benzothiazoles. Synthesis, metabolic formation, and biological properties of the C-oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles." Journal of Medicinal Chemistry. Link

  • Doble, A. (1996). "The pharmacology and mechanism of action of riluzole." Neurology. Link

  • Jiménez-Vieyra, C. R., et al. (2023).[1] "Riluzole, a Derivative of Benzothiazole as a Potential Anti-Amoebic Agent."[1][2] Pharmaceuticals.[3][4][5][6][7] Link

  • Saeed, A., et al. (2012).[8] "6-Methoxy-1,3-benzothiazol-2-amine."[8] Acta Crystallographica. Link

Sources

Chromatographic separation of 7-Methoxy-1,3-benzothiazol-6-amine isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chromatographic Separation of 7-Methoxy-1,3-benzothiazol-6-amine Isomers

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery and development, the precise isolation and characterization of molecular isomers are paramount. The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The compound 7-Methoxy-1,3-benzothiazol-6-amine is a key intermediate whose isomeric purity can dictate the efficacy and safety of the final active pharmaceutical ingredient (API). Positional isomers, which differ in the substitution pattern on the benzothiazole ring, and potential enantiomers, if a chiral center exists, often exhibit distinct pharmacological and toxicological profiles. Consequently, robust and efficient chromatographic methods for their separation are not merely a matter of analytical rigor but a critical step in the drug development pipeline.

This guide provides a comparative analysis of various chromatographic techniques for the separation of 7-Methoxy-1,3-benzothiazol-6-amine isomers. We will explore the underlying principles of each method, present supporting experimental data, and offer detailed protocols to empower researchers in developing and optimizing their separation strategies.

The Challenge of Isomerism in Benzothiazole Synthesis

The synthesis of substituted benzothiazoles, often proceeding through reactions like the Hugershoff reaction from substituted anilines, can yield a mixture of positional isomers.[3][5] For instance, the starting material for 7-Methoxy-1,3-benzothiazol-6-amine could potentially lead to the formation of other isomers, such as 4-Methoxy-1,3-benzothiazol-5-amine, depending on the precursors and reaction conditions. These isomers possess identical molecular weights and often very similar polarities and hydrophobicities, making their separation a significant analytical challenge.

cluster_0 Isomer Separation Challenge Start Synthetic Mixture (7-Methoxy-1,3-benzothiazol-6-amine + Isomers) Challenge Similar Physicochemical Properties - Polarity - Hydrophobicity - pKa Start->Challenge Presents Goal Isomeric Purity >99.5% (Required for Drug Development) Challenge->Goal Complicates achieving

Caption: Logical flow highlighting the core challenge in separating benzothiazole isomers.

Comparative Analysis of Chromatographic Techniques

The selection of an appropriate chromatographic technique is contingent on the specific isomers present, the required scale of purification (analytical vs. preparative), and the available instrumentation. We will compare the most relevant methods: High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Isomer Separation

HPLC is the premier technique for the analysis and purification of benzothiazole isomers due to its high resolution, sensitivity, and versatility.[6][7] The choice of stationary and mobile phases is critical for achieving successful separation.

RP-HPLC separates molecules based on their hydrophobicity. While standard C18 (octadecyl) columns are the most common choice, they may not always provide sufficient resolution for closely related isomers.[8]

  • Causality Behind Column Selection: For aromatic compounds like benzothiazoles, stationary phases with phenyl ligands (Phenyl-Hexyl) can offer alternative selectivity. The π-π interactions between the phenyl rings of the stationary phase and the benzothiazole ring system introduce a separation mechanism beyond simple hydrophobicity, which can be decisive in resolving positional isomers.[8]

  • The Critical Role of the Mobile Phase: The amine functional group in 7-Methoxy-1,3-benzothiazol-6-amine means its retention is highly sensitive to the pH of the mobile phase. At a pH below its pKa, the amine group is protonated, making the molecule more polar and decreasing its retention time. Precise pH control with buffers (e.g., phosphate, formate) is essential for reproducible results. The choice of organic modifier (acetonitrile vs. methanol) can also fine-tune selectivity; acetonitrile often provides sharper peaks, while methanol can alter elution order due to different hydrogen bonding characteristics.[8]

cluster_RP Reversed-Phase HPLC Principle MobilePhase b Mobile Phase (Polar) Acetonitrile/Water pH-controlled Buffer Column Inlet Stationary Phase (Non-Polar C18 or Phenyl) Outlet MobilePhase->Column:f0 Separation Separation based on Hydrophobicity & π-π interactions Column:f1->Separation Detector UV Detector (e.g., 254 nm) Column:f2->Detector Analyte Isomer Mixture Analyte->Column:f0

Caption: Principle of Reversed-Phase HPLC for isomer separation.

If the synthesis can result in enantiomers (e.g., through the introduction of a stereocenter), chiral chromatography is mandatory.

  • Expertise in Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a broad range of compounds, including heterocycles.[6][9] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, driven by a combination of hydrogen bonds, dipole-dipole interactions, and steric hindrance. The choice between normal-phase, polar organic, and reversed-phase elution modes depends entirely on the specific CSP and analyte.[6]

Table 1: HPLC Method Comparison for Isomer Separation

ParameterRP-HPLC (C18)RP-HPLC (Phenyl-Hexyl)Chiral HPLC (Amylose-based)
Primary Interaction HydrophobicHydrophobic + π-π InteractionsChiral Recognition
Typical Mobile Phase Acetonitrile/Water + 0.1% Formic AcidMethanol/Water + 10mM Phosphate Buffer (pH 7.0)Hexane/Ethanol (90:10, v/v)
Target Isomers Positional IsomersPositional Isomers (enhanced selectivity)Enantiomers
Hypothetical Resolution (Rs) 1.2 (Partial Separation)2.1 (Baseline Separation)1.8 (Good Separation)
Key Advantage General applicabilityEnhanced selectivity for aromaticsResolves stereoisomers
Limitation May fail for very similar isomersRequires method developmentSpecific to enantiomers; expensive columns
Thin-Layer Chromatography (TLC): Rapid Method Development

TLC is an invaluable, low-cost tool for initial feasibility studies. It is used to screen for suitable solvent systems for column chromatography and to get a preliminary indication of separability by normal-phase HPLC.

  • Trustworthiness of the Method: The separation on a silica gel TLC plate is governed by the polarity of the compounds. A typical mobile phase would be a mixture of a non-polar solvent like petroleum ether or toluene and a more polar solvent like ethyl acetate.[10][11] By testing various ratios, one can quickly identify a system where the isomers show different retardation factors (Rf). The presence of the amine group may cause tailing on silica plates; adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can mitigate this by neutralizing acidic silanol groups.[11]

Capillary Electrophoresis (CE): A High-Efficiency Alternative

CE offers extremely high theoretical plate counts and is an excellent alternative for separating charged species. For chiral separations of benzothiazole derivatives, CE with cyclodextrins as chiral selectors has proven effective.[12]

  • Mechanistic Insight: In this technique, a dual cyclodextrin system (e.g., β-CD and a modified derivative) is added to the background electrolyte.[12] The enantiomers exhibit different binding affinities with the chiral selector, leading to different electrophoretic mobilities and, thus, separation. This method is analytical in scale and requires very small sample volumes.

Experimental Protocols

The following protocols are designed to be self-validating, providing a logical workflow from initial screening to preparative purification.

Protocol 1: TLC Screening for Positional Isomers
  • Plate Preparation: Use silica gel 60 F254 plates.

  • Sample Application: Dissolve the crude isomer mixture in a suitable solvent (e.g., dichloromethane/methanol) to a concentration of ~1 mg/mL. Spot a small amount onto the TLC plate baseline.

  • Mobile Phase Systems to Test:

    • System A: Petroleum Ether / Ethyl Acetate (70:30)

    • System B: Toluene / Ethyl Acetate / Triethylamine (80:20:0.5)

    • System C: Dichloromethane / Methanol (98:2)

  • Development: Place the plate in a chamber saturated with the chosen mobile phase and allow the solvent front to travel up the plate.

  • Visualization: View the plate under UV light (254 nm). Circle the separated spots.

  • Analysis: Calculate the Rf value for each spot. The system providing the largest ΔRf between isomers is the most promising for column chromatography.

Protocol 2: RP-HPLC Method Development for Positional Isomers
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 4.0.

  • Mobile Phase B: Acetonitrile.

  • Initial Gradient:

    • Time 0 min: 10% B

    • Time 20 min: 90% B

    • Time 25 min: 90% B

    • Time 25.1 min: 10% B

    • Time 30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL (sample concentration ~0.5 mg/mL in methanol).

  • Optimization: Based on the initial chromatogram, adjust the gradient slope to improve the resolution between the target isomer and impurities. If co-elution occurs, an isocratic hold at an intermediate mobile phase composition can be tested.

cluster_workflow Separation Method Development Workflow Start Crude Isomer Mixture TLC TLC Screening (Multiple Solvent Systems) Start->TLC Decision Isomers Resolved? TLC->Decision ColumnChrom Preparative Column Chromatography (Normal Phase) Decision->ColumnChrom Yes (Good ΔRf) HPLC_Dev Analytical RP-HPLC Method Development Decision->HPLC_Dev No (Poor ΔRf) Pure Pure Isomers (>99.5%) ColumnChrom->Pure HPLC_Prep Preparative HPLC (Reversed Phase) HPLC_Dev->HPLC_Prep HPLC_Prep->Pure

Caption: A typical workflow for developing a separation method for positional isomers.

Conclusion

The successful chromatographic separation of 7-Methoxy-1,3-benzothiazol-6-amine isomers is an achievable but non-trivial task that relies on a systematic and mechanistically informed approach. For positional isomers, RP-HPLC using a phenyl-based stationary phase often provides the necessary selectivity that standard C18 columns lack, especially when mobile phase pH and composition are carefully optimized. For enantiomeric separation, chiral HPLC or CE are the methods of choice. TLC remains an indispensable tool for rapid, preliminary screening. By leveraging the comparative data and detailed protocols within this guide, researchers can confidently develop robust and efficient methods to ensure the isomeric purity required for advancing their drug development programs.

References

  • Chiral separation of benzothiazole derivatives of amino acids using capillary zone electrophoresis. Journal of Separation Science. Available at: [Link][12]

  • Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. ARKIVOC. Available at: [Link][10]

  • Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. Molecules. Available at: [Link][1]

  • Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Pharmacy. Available at: [Link][2]

  • Synthesis of novel methoxy substituted benzothiazole derivatives and antibacterial activity against escherichia coli. World Journal of Chemistry. Available at: [Link][13]

  • Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods. Available at: [Link][11]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. International Journal of Research in Pharmacy and Chemistry. Available at: [Link][3]

  • 6-Methoxy-1,3-benzothiazol-2-amine. Acta Crystallographica Section E. Available at: [Link][5]

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. Available at: [Link][14]

  • Enantiomeric Separation of New Chiral Azole Compounds. Molecules. Available at: [Link][6]

  • Processes to separate enantiomers. Max Planck Society. Available at: [Link][15]

  • Enantiomeric Separation of New Chiral Azole Compounds. PubMed. Available at: [Link][9]

  • Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. COSMOSIL. Available at: [Link][8]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available at: [Link][4]

  • Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives. U.S. Department of Justice. Available at: [Link][16]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link][7]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 7-Methoxy-1,3-benzothiazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

7-Methoxy-1,3-benzothiazol-6-amine is a nitrogen-sulfur heterocyclic amine often used as a pharmaceutical intermediate or in the synthesis of bioluminescent reagents (e.g., Luciferin analogues).[1][2] Due to the biological activity inherent to benzothiazoles, this compound must be treated as Hazardous Chemical Waste with specific attention to aquatic toxicity and potential genotoxicity.

Core Disposal Directive:

  • Do NOT dispose of down the drain.[3][4] Benzothiazoles are persistent in water systems.

  • Do NOT mix with strong oxidizers (risk of exothermic reaction).

  • Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

Chemical Hazard Profile (The "Why")

To validate the disposal method, we must understand the chemical's behavior. This section synthesizes data from structural analogues (e.g., 2-amino-6-methoxybenzothiazole) and functional group analysis.[1]

ParameterSpecificationOperational Implication
Physical State Solid (Powder/Crystalline)Risk of dust inhalation; requires particulate respirator (N95/P100) during handling.[1]
Chemical Class Aromatic Amine / BenzothiazoleBasic nature: Incompatible with strong acids (forms salts) and strong oxidizers.
Primary Hazards Acute Toxicity (Oral/Inhalation), IrritantH302/H312/H332: Harmful if swallowed/contact.[5] H411: Toxic to aquatic life with long-lasting effects.[1]
RCRA Status Non-listed (typically)While not explicitly P- or U-listed by CAS, it must be managed as Toxic/Irritant characteristic waste.

Expert Insight: Aromatic amines can degrade into potentially mutagenic species. Consequently, all waste containers must be sealed to prevent the release of fine particulates that could settle on surfaces and create cross-contamination risks.

Personal Protective Equipment (PPE) Protocol

  • Respiratory: N95 or P100 respirator if handling open powder outside a fume hood.

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness). Double gloving is recommended during waste transfer to prevent permeation of organic amines.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

Waste Segregation & Packaging (The Protocol)

This protocol utilizes a Self-Validating System : The waste stream is defined by incompatibility exclusion.[1] By explicitly excluding oxidizers and acids, we ensure the stability of the waste container.

Step 1: Segregation Logic

Isolate 7-Methoxy-1,3-benzothiazol-6-amine from:

  • Oxidizers (e.g., Peroxides, Nitrates)

    
     Fire/Explosion risk.
    
  • Strong Acids

    
     Exothermic salt formation.
    
  • Aqueous Streams

    
     Prevents hydrolysis or leaching.
    
Step 2: Container Selection[1][5]
  • Primary Container: High-Density Polyethylene (HDPE) or Amber Glass wide-mouth jar.

  • Lid: Screw-cap with a Teflon (PTFE) liner to prevent organic vapor leaks.

Step 3: Labeling

Affix a hazardous waste tag immediately upon the first addition of waste.

  • Constituents: "7-Methoxy-1,3-benzothiazol-6-amine" (Do not use abbreviations).

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Environmental Hazard.

Step 4: Storage & Handoff

Store in a Satellite Accumulation Area (SAA) inside a secondary containment tray. Ensure the container is kept closed at all times except when adding waste.

Visual Workflows

Diagram 1: Waste Segregation Decision Tree

This logic flow ensures the compound enters the correct waste stream, preventing dangerous incompatibilities.

WasteSegregation Start Waste Generation: 7-Methoxy-1,3-benzothiazol-6-amine Incompat CRITICAL CHECK: Are Oxidizers present? Start->Incompat StateCheck Is the waste Solid or Liquid? SolidPath Solid (Powder/Crystals) StateCheck->SolidPath Solid LiquidPath Liquid (In Solvent) StateCheck->LiquidPath Solution StreamA STREAM A: Solid Hazardous Waste (Trace Organics) SolidPath->StreamA HalogenCheck Does solvent contain Halogens (DCM, Chloroform)? LiquidPath->HalogenCheck StreamB STREAM B: Non-Halogenated Organic Solvents HalogenCheck->StreamB No StreamC STREAM C: Halogenated Organic Solvents HalogenCheck->StreamC Yes Incompat->StateCheck No Separate STOP: Segregate Oxidizers into separate stream Incompat->Separate Yes

Caption: Logic flow for segregating benzothiazole waste. Note the critical checkpoint for oxidizers to prevent reactivity.

Diagram 2: Emergency Spill Response

A standardized workflow for managing dry powder spills of toxic organic amines.

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Double Nitrile, N95, Goggles) Alert->PPE Contain 3. Containment (Cover with damp paper towel to suppress dust) PPE->Contain Clean 4. Cleanup (Scoop into bag, wipe with weak acid/soap solution) Contain->Clean Dispose 5. Disposal (Label as Hazardous Waste) Clean->Dispose

Caption: Step-by-step spill response emphasizing dust suppression.

Emergency Procedures

Spill Cleanup (Dry Powder)[1]
  • Isolate: Mark the area. Do not walk through the powder.

  • Suppress: Gently cover the spill with damp paper towels. This prevents the amine dust from becoming airborne (inhalation hazard).

  • Collect: Using a scoop or dustpan dedicated to chemical waste, lift the damp towels and powder. Place into a clear plastic bag.

  • Decontaminate: Wipe the surface with a dilute acetic acid solution (vinegar) or soapy water to neutralize and solubilize traces.

  • Finalize: Seal the bag, place it in the solid hazardous waste container, and wash hands thoroughly.

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes. Benzothiazoles can be skin sensitizers; monitor for rash/redness.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[6]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][1]

  • PubChem. (n.d.). Compound Summary: Benzothiazole Derivatives (General Hazard Profile). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Personal protective equipment for handling 7-Methoxy-1,3-benzothiazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

7-Methoxy-1,3-benzothiazol-6-amine is a pharmacologically active heterocyclic amine. While valuable as a scaffold in drug discovery (often targeting glutamate signaling or antitumor pathways), its chemical structure dictates specific handling protocols.

As a Senior Scientist, I categorize this compound as a High-Potency Sensitizer . The fusion of the thiazole ring with an aromatic amine creates a lipophilic motif capable of rapid dermal absorption. Furthermore, aromatic amines are notorious for their potential to induce hypersensitivity (allergic dermatitis) and, in some structural analogs, genotoxicity.

The Directive: Do not treat this merely as "white powder." Treat it as a bioactive agent that requires a barrier between its chemistry and your biology.

Hazard Identification & Risk Assessment (SAR Analysis)

Structure-Activity Relationship (SAR) analysis suggests three primary vectors of risk.

Hazard ClassRisk DescriptionMechanistic Insight
Acute Toxicity (Oral/Dermal) Category 3/4 (Harmful/Toxic)The methoxy group increases lipophilicity (LogP ~2.0), facilitating transport across lipid bilayers (skin/cell membranes).
Skin/Eye Irritation Category 2A (Severe Irritant)The free amine (-NH₂) at position 6 is basic (pKa ~3-4). Upon contact with moisture (sweat/tears), it generates localized alkalinity, causing tissue necrosis or severe irritation.
Sensitization Skin Sensitizer (Category 1)Aromatic amines can form haptens—binding to skin proteins to trigger an immune response. Repeated low-level exposure can lead to permanent allergic contact dermatitis.
Aquatic Toxicity Acute Aquatic 1Benzothiazoles are persistent in water. Do not allow drain disposal.[1][2]

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient.[3] The following protocol is designed to prevent permeation, not just splashes.

A. Hand Protection: The "Double-Shell" Protocol

Nitrile rubber is generally resistant, but aromatic amines can permeate thin nitrile (<4 mil) in under 15 minutes.

  • Routine Handling (Solids < 1g):

    • Inner Layer: 4 mil Nitrile (Inspection White).

    • Outer Layer: 5-8 mil Nitrile (Textured Grip).

    • Why: The air gap between gloves reduces capillary action of liquid spills.

  • Stock Solution Prep / Spills (> 1g or Solvents):

    • Required: Silver Shield® (EVOH/PE Laminate) or Viton® gloves.

    • Why: Standard nitrile degrades rapidly in organic solvents (DCM, Acetone) used to dissolve this amine, carrying the toxin through the glove. Laminates provide >4 hours of breakthrough time.

B. Respiratory & Eye Protection[1][2][4][5]
  • Primary Control: All work must occur inside a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood certified for toxic powders.

  • PPE:

    • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are prohibited due to the risk of airborne dust migrating behind the lens.

    • Respiratory (If Hood Failure/Spill): Half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges. The OV cartridge captures amine vapors; the P100 captures the dust.

C. Body Protection
  • Standard: Tyvek® lab coat (disposable) with elastic cuffs. Cotton coats trap dust in the weave, creating a secondary exposure source in the laundry.

Operational Workflow: The "Safe Loop"

This protocol minimizes static charge (common with methoxy-benzothiazoles) and aerosolization.

Step 1: Weighing & Transfer
  • Static Control: Benzothiazole powders are often electrostatic. Use an anti-static gun or ionizing bar inside the balance enclosure before opening the vial.

  • Taring: Tare the weighing boat outside the vial to avoid cross-contamination.

  • Transfer: Use a disposable antistatic spatula. Do not reuse spatulas.

Step 2: Solubilization (The Critical Moment)

Caution: Dissolving amines is often exothermic.

  • Add solvent (e.g., DMSO, Methanol) slowly down the side of the vial.

  • Vortex with the cap tightly sealed .

  • Pressure Release: Briefly vent the cap inside the hood after the first 10 seconds of mixing to release any solvent vapor pressure.

Step 3: Decontamination
  • Wipe the exterior of the vial with a Kimwipe soaked in 10% acetic acid (neutralizes the amine traces) followed by ethanol.

  • Dispose of the wipe immediately into solid hazardous waste.

Visualizing the Safety Logic

The following diagram illustrates the "Check-Act-Verify" loop required for handling this compound.

SafetyProtocol cluster_Handling Active Manipulation Phase Start START: Risk Assessment PPE_Check PPE Verification (Double Nitrile + Tyvek) Start->PPE_Check Eng_Control Engineering Controls (Fume Hood / Ionizer) PPE_Check->Eng_Control Weighing Weighing (Static Control) Eng_Control->Weighing Airflow Verified Solubilization Solubilization (Vent Pressure) Weighing->Solubilization Decon Vial Decontamination (Acid Wipe) Solubilization->Decon Seal & Wipe Waste Disposal (Segregated Amine Waste) Decon->Waste Solid Waste End END: Doffing & Wash Decon->End Process Complete Waste->End

Figure 1: The "Safe Loop" workflow emphasizes decontamination immediately after solubilization to prevent spread of the potent amine residue.

Emergency Response & Disposal

Spills (Solid)
  • Do not sweep. Sweeping creates dust.

  • Cover spill with wet paper towels (water/surfactant mix) to dampen.

  • Scoop up damp material and place in a wide-mouth hazardous waste jar.

  • Clean surface with 1N HCl or weak acid to convert the amine into a water-soluble (and less volatile) salt, then wash with soap and water.

Disposal Classification
  • Waste Stream: Segregate as "Toxic Organic - Nitrogen Containing."

  • Incompatibility: NEVER mix with oxidizing agents (Peroxides, Nitric Acid) or acid chlorides in the waste stream. This can generate heat or toxic chloramines.

  • Labeling: Must explicitly state "Contains Benzothiazole Derivative - Sensitizer."

References & Authority

  • National Institutes of Health (NIH) - PubChem. Benzothiazole Compound Summary & Safety Data. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). [Link]

  • American Chemical Society (ACS). Identifying and Handling High-Hazard Chemicals. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.